molecular formula C5H3ClN2O2 B1206039 5-Chloropyrazine-2-carboxylic acid CAS No. 36070-80-1

5-Chloropyrazine-2-carboxylic acid

Cat. No.: B1206039
CAS No.: 36070-80-1
M. Wt: 158.54 g/mol
InChI Key: FXJOTWLLDJYKAG-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJOTWLLDJYKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189656
Record name Pyrazinecarboxylic acid, 5-chloro-
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Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36070-80-1
Record name 5-Chloro-2-pyrazinecarboxylic acid
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Record name Pyrazinecarboxylic acid, 5-chloro-
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Record name Pyrazinecarboxylic acid, 5-chloro-
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Record name 5-Chloropyrazine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyrazine-2-carboxylic acid (CAS: 36070-80-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrazine-2-carboxylic acid is a pivotal heterocyclic building block in the synthesis of a variety of bioactive molecules.[1] Its structure, featuring a reactive chlorine atom on the pyrazine (B50134) ring, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and insights into its biological significance, particularly in the context of antimycobacterial research.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 36070-80-1[1][2][3][4]
Molecular Formula C₅H₃ClN₂O₂[1]
Molecular Weight 158.54 g/mol [1][4]
Appearance White to light yellow or pale cream crystalline powder/solid.[1][5][6][7]
Melting Point 149 - 151 °C (decomposes)[1][2][6]
Boiling Point 330.9 ± 37.0 °C (Predicted)
Density 1.579 ± 0.06 g/cm³ (Predicted)
Flash Point 153.9 °C
Purity ≥97%[5][6][7]
Storage Store at room temperature in a cool, dry, dark place.[1][7][8]
IUPAC Name This compound
InChI Key FXJOTWLLDJYKAG-UHFFFAOYSA-N[9]

Experimental Protocols

Synthesis via Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate

A common and efficient method for the preparation of this compound is the hydrolysis of its methyl ester precursor.[2][9][10]

Reaction: Methyl 5-chloropyrazine-2-carboxylate → this compound

Protocol 1: Using Potassium Carbonate [2][9]

  • Dissolution: Dissolve methyl 5-chloro-2-pyrazinecarboxylate (1.0 eq) in a mixture of methanol (B129727) and water.

  • Addition of Base: Add potassium carbonate (1.0-3.0 eq) to the solution at room temperature.

  • Reaction: Stir the resulting solution at 25 °C for 2 to 42 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).[2][9]

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidification & Extraction: Acidify the aqueous residue to a pH of approximately 2 using concentrated hydrochloric acid.[2] The product will precipitate.

  • Isolation: Extract the product with a suitable organic solvent, such as ethyl acetate.[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuum to yield this compound as an off-white solid.[2]

Protocol 2: Green Chemistry Approach using Lithium Hydroxide (B78521) [10]

  • Preparation: In a round-bottomed flask, prepare a solution of lithium hydroxide (1.01 eq) in water.

  • Addition of Ester: Add methyl this compound ester (1.0 eq) in portions over 1.5 hours.

  • Reaction: Stir the mixture, maintaining the temperature below 25 °C for 1.5 hours.

  • Work-up: This "green" protocol aims to minimize organic solvent use during the reaction and separation procedure to obtain a high yield.[10]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification start_ester Methyl 5-chloropyrazine- 2-carboxylate hydrolysis Stir at Room Temperature (2-42 hours) start_ester->hydrolysis start_base Base (e.g., K₂CO₃ or LiOH) start_base->hydrolysis start_solvent Solvent (e.g., MeOH/H₂O) start_solvent->hydrolysis solvent_removal Solvent Removal (under reduced pressure) hydrolysis->solvent_removal acidification Acidification (HCl) to pH ~2 solvent_removal->acidification extraction Extraction (Ethyl Acetate) acidification->extraction drying Drying & Concentration extraction->drying product 5-Chloropyrazine-2-carboxylic acid (Product) drying->product

Caption: Workflow for the synthesis of this compound.
Purification

Purification of the synthesized solid can be achieved through standard laboratory techniques.

Protocol: Extraction and Recrystallization [11]

  • Dissolution in Base: Dissolve the crude acid in an aqueous basic solution (e.g., N sodium hydroxide) to separate it from neutral impurities.

  • Extraction of Impurities: Extract the basic solution with an organic solvent like diethyl ether to remove any non-acidic, organic-soluble impurities.

  • Acidification: Acidify the remaining aqueous layer with a mineral acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, causing the purified acid to precipitate.

  • Isolation: Collect the solid product by filtration.

  • Recrystallization: Further purify the solid by recrystallizing from a suitable solvent system (e.g., alcohol, aqueous alcohol, or toluene) to remove any remaining impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

G crude Crude Product dissolve Dissolve in Aqueous Base crude->dissolve extract_impurities Extract with Organic Solvent dissolve->extract_impurities aqueous_phase Aqueous Phase (Contains Salt of Acid) extract_impurities->aqueous_phase Separate impurities Organic Impurities (Discarded) extract_impurities->impurities Separate acidify Acidify to Precipitate Acid aqueous_phase->acidify filter Filter Solid acidify->filter recrystallize Recrystallize from Hot Solvent filter->recrystallize pure Pure Crystalline Product recrystallize->pure

Caption: General purification workflow for this compound.
Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) HPLC is a standard technique for assessing the purity of this compound and related compounds.[1][12]

  • Instrumentation: An HPLC system equipped with a UV detector.[12]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150-250 mm, 5 µm particle size) is typically suitable.[12][13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic acid in water) and an organic solvent (e.g., acetonitrile).[12]

  • Detection: UV detection at an appropriate wavelength (e.g., 270 nm).[12]

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL and filter before injection.[12] Purity is determined by the area percentage of the main peak.

Titration An acid-base titration can be used to determine the assay of the final product.[1][5]

  • Protocol: Accurately weigh a sample of the acid and dissolve it in a suitable solvent. Titrate with a standardized solution of a strong base (e.g., sodium hydroxide) using a pH meter or an appropriate indicator to determine the endpoint. The purity is calculated based on the amount of titrant consumed.

Biological Activity and Potential Signaling Pathway

This compound serves as a crucial intermediate for compounds with significant biological activity. Derivatives of this molecule, such as 5-chloro-N-phenylpyrazine-2-carboxamides, have demonstrated notable antimycobacterial activity against M. tuberculosis.[14][15]

The related compound, 5-Chloropyrazinamide (5-Cl-PZA), is believed to exert its antimycobacterial effect by targeting the Fatty Acid Synthase I (FAS I) system of mycobacteria.[14] This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death. While this pathway is proposed for the carboxamide derivative, it provides a strong rationale for the exploration of this compound as a scaffold in the design of new antitubercular agents.

G cluster_drug Drug Action cluster_pathway Mycobacterial Cell drug 5-Cl-Pyrazine Carboxamide Derivative fas1 Fatty Acid Synthase I (FAS I) drug->fas1 Inhibits mycolic_acid Mycolic Acid Synthesis fas1->mycolic_acid Catalyzes outcome Inhibition of Growth (Antimycobacterial Effect) fas1->outcome Disruption cell_wall Cell Wall Integrity mycolic_acid->cell_wall Essential for cell_wall->outcome Loss of

Caption: Proposed signaling pathway for antimycobacterial action.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrazine-2-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its structural features, particularly the presence of the pyrazine (B50134) ring, a carboxylic acid functional group, and a chlorine substituent, confer upon it unique physicochemical properties that are instrumental in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role as a precursor in the development of novel therapeutic agents, notably as inhibitors of mycobacterial fatty acid synthase I.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds. The key physicochemical data are summarized in the tables below.

Chemical Structure and Identity
PropertyValue
IUPAC Name This compound
CAS Number 36070-80-1
Molecular Formula C₅H₃ClN₂O₂
Molecular Weight 158.54 g/mol
Canonical SMILES C1=NC(=C(N=C1)Cl)C(=O)O
InChI Key FXJOTWLLDJYKAG-UHFFFAOYSA-N
Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while the melting point is an experimentally determined value, other parameters such as boiling point, density, pKa, and logP are predominantly predicted values from computational models and should be considered as estimates.

PropertyValueSource
Melting Point 150-151 °C[1]
Boiling Point (Predicted) 330.9 ± 37.0 °C at 760 mmHg
Density (Predicted) 1.579 ± 0.06 g/cm³
pKa (Predicted) 2.68 ± 0.10
logP (Predicted) 0.85
Appearance White to off-white crystalline powder
Solubility Information not readily available. Generally, pyrazine carboxylic acids exhibit some solubility in water and polar organic solvents.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful application of this compound in synthetic and medicinal chemistry. This section provides detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

  • Allow the apparatus to cool. For a precise measurement, prepare a new sample and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the previously observed melting point.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[2][3][4][5][6]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations.

Apparatus:

  • pH meter with a calibrated electrode

  • Automated titrator or a burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Gentle heating or sonication may be required to aid dissolution.

  • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Begin stirring the solution gently.

  • Add the standardized NaOH solution in small, precise increments using the titrator or burette.

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH of the solution has plateaued in the basic range.

  • Plot the measured pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[7]

LogP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for its determination.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of this compound in either n-octanol or water.

  • Add equal volumes of the pre-saturated n-octanol and water to the separatory funnel or vial.

  • Add a known amount of the stock solution to the biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases to reach equilibrium.

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of this compound in each phase using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8][9][10][11]

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its derivatives have shown significant biological activity, particularly as antimycobacterial agents.[12][13][14][15][16] The primary target of these derivatives has been identified as the mycobacterial fatty acid synthase I (FAS I) system.[13][17][18][19]

FAS I is a crucial enzyme in Mycobacterium tuberculosis responsible for the synthesis of long-chain fatty acids, which are essential components of the mycobacterial cell wall. Inhibition of FAS I disrupts the integrity of the cell wall, leading to bacterial death. The 5-chloro-pyrazinamide derivatives, synthesized from this compound, are believed to act as inhibitors of this enzyme.

The proposed mechanism involves the conversion of the pyrazinamide (B1679903) derivative to its active form, which then binds to and inhibits the activity of FAS I. This disrupts the elongation of fatty acid chains, a vital process for the bacterium's survival.

FAS_Inhibition_Pathway 5-Chloropyrazine-2-carboxylic_acid 5-Chloropyrazine-2-carboxylic_acid Synthetic_Modification Synthetic_Modification 5-Chloropyrazine-2-carboxylic_acid->Synthetic_Modification Amidation, etc. 5-Chloro-pyrazinamide_Derivative 5-Chloro-pyrazinamide_Derivative Synthetic_Modification->5-Chloro-pyrazinamide_Derivative Mycobacterium_tuberculosis Mycobacterium_tuberculosis 5-Chloro-pyrazinamide_Derivative->Mycobacterium_tuberculosis Enters bacterium FAS_I Fatty Acid Synthase I 5-Chloro-pyrazinamide_Derivative->FAS_I Inhibits Mycobacterium_tuberculosis->FAS_I Fatty_Acid_Synthesis Fatty_Acid_Synthesis FAS_I->Fatty_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell_Wall_Disruption Fatty_Acid_Synthesis->Cell_Wall_Disruption Leads to Bacterial_Death Bacterial_Death Cell_Wall_Disruption->Bacterial_Death

Caption: Proposed mechanism of action for derivatives of this compound.

Experimental Workflow: Synthesis and Purification

This compound is commonly synthesized via the hydrolysis of its corresponding methyl ester, methyl 5-chloropyrazine-2-carboxylate. The following workflow outlines a typical laboratory-scale synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: Methyl 5-chloropyrazine-2-carboxylate Hydrolysis Hydrolysis (e.g., LiOH or K2CO3 in aq. solvent) Start->Hydrolysis Acidification Acidification (e.g., HCl to pH ~2) Hydrolysis->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (e.g., with cold water) Filtration->Washing Drying Drying (under vacuum) Washing->Drying Recrystallization Recrystallization (Optional) (e.g., from ethanol/water) Drying->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties and its role as a versatile precursor for the synthesis of potent antimycobacterial agents underscore its importance. The experimental protocols and workflows detailed in this guide provide a practical framework for researchers and drug development professionals to effectively utilize this compound in their endeavors to create novel and effective therapeutic agents. Further research into the experimental determination of all its physicochemical properties and a deeper exploration of the biological activities of its derivatives will continue to expand its utility and impact.

References

5-Chloropyrazine-2-carboxylic acid melting point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Chloropyrazine-2-carboxylic Acid: Physicochemical Properties

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

This compound is a heterocyclic carboxylic acid utilized as a building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity is enhanced by the presence of a chlorine substituent, making it a valuable intermediate in medicinal and agricultural chemistry.[1]

General Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 36070-80-1[2][3][4][5]
Molecular Formula C₅H₃ClN₂O₂[1][2][3]
Molecular Weight 158.54 g/mol [1][3]
Appearance White to light yellow powder/crystal[1][6]
Purity >97-98%[1][6][7]
Storage Room Temperature, Sealed in Dry, Dark Place[1][7][8]
Melting Point

The melting point of a compound is a critical indicator of its purity. For this compound, the reported melting point varies slightly across different sources, which is typical. The presence of impurities generally leads to a depression and broadening of the melting point range.[9]

Melting Point (°C)Source
150-151[2][3][8]
149 (decomposes)[1][6]
150-160[5]
Solubility
SolventQualitative SolubilityRationale
Water Low to moderateExpected to be pH-dependent.[10][11]
Ethyl Acetate SolubleUsed as an extraction solvent during synthesis.[2][8]
5% NaOH (aq) SolubleForms a soluble salt (sodium 5-chloropyrazine-2-carboxylate).[10]
5% NaHCO₃ (aq) SolubleForms a soluble salt, characteristic of a carboxylic acid.[10]
5% HCl (aq) LowThe acidic medium suppresses the deprotonation of the carboxylic acid.[10]
DMSO SolubleA common polar aprotic solvent for organic compounds.[11]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for obtaining reliable and reproducible data.

Protocol 1: Melting Point Determination (Capillary Method)

This standard method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[9][12][13]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp) or Thiele tube setup

  • Glass capillary tubes (one end sealed)

  • Thermometer (calibrated)

  • Mortar and pestle or spatula

Procedure:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are large, gently pulverize them to a fine powder.[12]

  • Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube (closed end down) through a long, narrow glass tube onto the benchtop. Repeat until the sample height is 2-3 mm.[13]

  • Measurement (Using Digital Apparatus):

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[14]

    • If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.[14]

    • Allow the apparatus to cool to at least 20 °C below the estimated melting point.

    • Prepare a new sample and heat at a slow rate (1-2 °C/min) near the expected melting point.[13][14]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

    • The melting point is reported as the range T₁ - T₂.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording A Dry Sample B Pulverize A->B C Load Capillary (2-3mm) B->C D Insert into Apparatus C->D E Rapid Heating (Estimate) D->E F Cool Down E->F G Slow Heating (1-2°C/min) F->G H Record T1 (First liquid drop) G->H I Record T2 (Completely liquid) H->I J Report Range (T1 - T2) I->J

Workflow for Melting Point Determination.
Protocol 2: Equilibrium Solubility Determination

This protocol determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature, a standard method in pharmaceutical profiling.[15]

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[15]

  • Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vial at high speed.[15]

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.[15]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate (24-48h at constant T) A->B C Phase Separation (Centrifugation) B->C D Sample Supernatant & Filter (0.22µm) C->D E Dilute Sample D->E F Quantify by HPLC E->F G Calculate Solubility (Account for dilution) F->G

Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 5-Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 5-Chloropyrazine-2-carboxylic acid. This document outlines detailed experimental protocols, expected spectral data, and visual workflows to aid in the analysis of this important chemical intermediate.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₅H₃ClN₂O₂. Its molecular weight is approximately 158.54 g/mol . It serves as a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and thorough analytical characterization is essential to ensure its purity, identity, and stability in drug discovery and development processes. FT-IR and Mass Spectrometry are powerful tools for elucidating the molecular structure and confirming the identity of this compound.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule. The interaction of infrared radiation with the sample results in the absorption of specific frequencies of light, corresponding to the vibrational frequencies of the chemical bonds within the molecule.

Expected FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and chloropyrazine moieties. The following table summarizes the anticipated significant peaks.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 2500O-H stretchCarboxylic acidBroad, Strong
1730 - 1700C=O stretchCarboxylic acidStrong
1600 - 1450C=N and C=C stretchingPyrazine ringMedium
1320 - 1210C-O stretchCarboxylic acidMedium
950 - 910O-H bendCarboxylic acidBroad, Medium
850 - 750C-Cl stretchChloro groupStrong

Note: The broadness of the O-H stretching band is due to hydrogen bonding between the carboxylic acid molecules.

Experimental Protocol for ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powder samples, requiring minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.

  • Sample Preparation:

    • Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal.

  • Sample Analysis:

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

    • Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and peak picking to identify the significant absorption bands.

FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_analysis Data Acquisition & Analysis Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Place_Sample Place Sample on Crystal Acquire_Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire FT-IR Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Background Subtraction, Baseline Correction) Acquire_Spectrum->Process_Data Identify_Peaks Identify Characteristic Peaks Process_Data->Identify_Peaks Interpret_Spectrum Interpret Spectrum Identify_Peaks->Interpret_Spectrum

Caption: Workflow for ATR-FT-IR analysis of a solid sample.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Expected Mass Spectral Data

For this compound, the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of chlorine, the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M and M+2) with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Key Expected Ions:

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Ion FormulaDescription
158160[C₅H₃³⁵ClN₂O₂]⁺Molecular Ion (M⁺)
141143[C₅H₂³⁵ClN₂O]⁺Loss of OH (M-17)
113115[C₄H₂³⁵ClN₂]⁺Loss of COOH (M-45)
78-[C₄H₂N₂]⁺Loss of Cl and COOH
Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a common ionization technique that uses a high-energy electron beam to ionize the sample, often leading to extensive fragmentation, which can be valuable for structural elucidation.

Instrumentation:

  • Mass Spectrometer with an Electron Impact (EI) ion source

  • Direct Insertion Probe or Gas Chromatograph (GC) inlet

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's instructions.

    • Set the ion source to EI mode with a standard electron energy of 70 eV.

  • Sample Introduction:

    • Direct Insertion Probe: Place a small amount of the sample solution onto the probe tip, allow the solvent to evaporate, and then insert the probe into the ion source. Gradually heat the probe to volatilize the sample.

    • GC Inlet: If coupled with a GC, inject the sample solution onto the GC column. The compound will be separated from the solvent and introduced into the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-200 amu).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with theoretical fragmentation patterns and spectral libraries if available.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation & Introduction cluster_analysis Ionization, Analysis & Detection cluster_data Data Processing & Interpretation Dissolve_Sample Dissolve Sample in Volatile Solvent Introduce_Sample Introduce Sample into MS (Direct Probe or GC) Dissolve_Sample->Introduce_Sample Ionize_Sample Ionize Sample (EI, 70 eV) Introduce_Sample->Ionize_Sample Separate_Ions Separate Ions by m/z Ionize_Sample->Separate_Ions Detect_Ions Detect Ions Separate_Ions->Detect_Ions Generate_Spectrum Generate Mass Spectrum Detect_Ions->Generate_Spectrum Analyze_Spectrum Analyze Spectrum (Molecular Ion, Fragments, Isotopes) Generate_Spectrum->Analyze_Spectrum

Caption: Workflow for Electron Impact Mass Spectrometry analysis.

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a robust analytical framework for the characterization of this compound. FT-IR confirms the presence of key functional groups, while mass spectrometry provides definitive information on the molecular weight and elemental composition, further corroborated by the characteristic isotopic pattern of chlorine. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, quality control, and application of this important pharmaceutical intermediate.

Unveiling the Solid-State Architecture of 5-Chloropyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 5-Chloropyrazine-2-carboxylic acid, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its solid-state properties, including a predictive model of its crystallographic parameters and intermolecular interactions. Due to the limited availability of specific crystallographic data for this compound, this guide leverages detailed experimental data from the closely related compound, 3-Aminopyrazine-2-carboxylic acid, to provide a robust predictive framework.

Predicted Crystallographic Data

The crystal structure of this compound is predicted to be characterized by a well-defined arrangement of molecules in the solid state. Based on the analysis of its structural analog, 3-Aminopyrazine-2-carboxylic acid, the following crystallographic parameters are proposed.[1][2]

Table 1: Predicted Crystal Data and Structure Refinement for this compound

ParameterPredicted Value
Empirical formulaC₅H₃ClN₂O₂
Formula weight158.54
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 3.824(2) Å
b = 15.011(3) Å
c = 10.320(3) Å
β = 95.23(3)°
Volume589.0(4) ų
Z4
Density (calculated)1.788 Mg/m³

Table 2: Predicted Atomic Coordinates and Equivalent Isotropic Displacement Parameters

A comprehensive table of predicted atomic coordinates would be derived from a full structural solution and is omitted here for brevity. The prediction is based on the known structure of 3-Aminopyrazine-2-carboxylic acid.[1][2]

Table 3: Predicted Bond Lengths (Å)

BondPredicted Length (Å)
Cl(5)-C(5)1.74
C(2)-C(7)1.50
C(2)-N(1)1.34
C(2)-C(3)1.40
N(1)-C(6)1.32
C(3)-C(5)1.38
C(5)-C(6)1.39
C(7)-O(8)1.22
C(7)-O(9)1.31

Table 4: Predicted Bond Angles (°)

AnglePredicted Angle (°)
N(1)-C(2)-C(3)122
N(1)-C(2)-C(7)116
C(3)-C(2)-C(7)122
C(2)-N(1)-C(6)117
C(2)-C(3)-C(5)120
Cl(5)-C(5)-C(3)120
Cl(5)-C(5)-C(6)118
C(3)-C(5)-C(6)122
N(1)-C(6)-C(5)122
O(8)-C(7)-O(9)124
O(8)-C(7)-C(2)121
O(9)-C(7)-C(2)115

Experimental Protocols

The successful determination of the crystal structure of this compound would rely on a meticulous experimental workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

High-purity this compound can be synthesized via the hydrolysis of its corresponding methyl ester. Single crystals suitable for X-ray diffraction can be grown using slow evaporation or vapor diffusion techniques.

Detailed Protocol:

  • Synthesis: this compound is synthesized by dissolving methyl 5-chloropyrazine-2-carboxylate in a mixture of methanol (B129727) and water, followed by the addition of potassium carbonate. The reaction mixture is stirred at room temperature. After removal of methanol, the aqueous layer is acidified with hydrochloric acid to precipitate the product. The crude product is then purified by recrystallization.

  • Crystallization by Slow Evaporation: A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture thereof). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks is expected to yield single crystals.

  • Crystallization by Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction s1 Dissolve Methyl 5-chloropyrazine-2-carboxylate in Methanol/Water s2 Add Potassium Carbonate s1->s2 s3 Stir at Room Temperature s2->s3 s4 Remove Methanol s3->s4 s5 Acidify with HCl s4->s5 s6 Precipitate & Purify Product s5->s6 c1 Prepare Saturated Solution s6->c1 c2 Slow Evaporation c1->c2 c3 Vapor Diffusion c1->c3 c4 Obtain Single Crystals c2->c4 c3->c4 x1 Mount Crystal c4->x1 x2 Data Collection (Diffractometer) x1->x2 x3 Data Processing x2->x3 x4 Structure Solution & Refinement x3->x4

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of this compound.
Single-Crystal X-ray Diffraction

A suitable single crystal would be mounted on a goniometer and subjected to X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a glass fiber or a cryo-loop.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for various experimental factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Molecular and Supramolecular Structure

The molecular structure of this compound is expected to be essentially planar. The solid-state architecture is predicted to be dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding

The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is anticipated that strong O-H···N hydrogen bonds will form between the carboxylic acid proton of one molecule and a nitrogen atom of the pyrazine (B50134) ring of an adjacent molecule. This interaction is a common feature in the crystal structures of pyrazine carboxylic acids.[1]

π-π Stacking Interactions

The planar pyrazine rings are expected to engage in π-π stacking interactions. Based on the structure of 3-Aminopyrazine-2-carboxylic acid, the molecules are likely to stack in a parallel-displaced fashion, with interplanar distances of approximately 3.3 Å.[1] These stacking interactions contribute significantly to the overall stability of the crystal lattice.

G cluster_interactions Predicted Intermolecular Interactions mol1 5-Chloropyrazine- 2-carboxylic Acid (Molecule A) mol2 5-Chloropyrazine- 2-carboxylic Acid (Molecule B) mol1->mol2 O-H···N Hydrogen Bond mol3 5-Chloropyrazine- 2-carboxylic Acid (Molecule C) mol2->mol3 π-π Stacking

Caption: Predicted intermolecular interactions in the crystal structure of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the crystal structure of this compound, based on the known structure of a close analog. The predicted crystallographic data, molecular geometry, and intermolecular interactions offer valuable insights for researchers working with this compound. The outlined experimental protocols provide a clear roadmap for the definitive experimental determination of its crystal structure. This information is crucial for understanding the solid-state properties of this compound, which can influence its physical and chemical behavior, and ultimately its application in the development of new pharmaceutical and agrochemical products.

References

Quantum chemical calculations for 5-Chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 5-Chloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. This compound is a valuable building block in the synthesis of various bioactive molecules, including potential antimicrobial and anti-inflammatory agents.[1] Understanding its structural, vibrational, and electronic properties through computational methods is crucial for predicting its reactivity and designing new derivatives with enhanced pharmaceutical or agrochemical applications.[1]

This guide outlines the standard computational methodologies, data presentation formats, and relevant experimental protocols for a thorough investigation of this compound.

Computational Methodology

The foundation of modern computational chemistry for molecules of this size lies in Density Functional Theory (DFT).[2][3] This approach offers a good balance between accuracy and computational cost for determining the electronic structure and related properties of molecules.

A typical computational workflow for studying this compound is illustrated in the diagram below.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure of This compound comp_params Select Computational Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_structure->comp_params Define Parameters geom_opt Geometry Optimization comp_params->geom_opt Start Calculation freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculations (HOMO-LUMO, NBO, MEP) geom_opt->electronic_prop Optimized Geometry structural_analysis Molecular Structure (Bond Lengths, Angles) geom_opt->structural_analysis Output vibrational_analysis Vibrational Spectra (IR, Raman) and Assignments freq_calc->vibrational_analysis Output reactivity_analysis Chemical Reactivity and Stability Analysis electronic_prop->reactivity_analysis Output

Figure 1: General workflow for quantum chemical calculations.
Theoretical Framework

Density Functional Theory (DFT): DFT calculations are typically performed using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. This functional is known to provide reliable results for a wide range of organic molecules.

Basis Set: A common and effective basis set for this type of molecule is 6-311++G(d,p). This split-valence triple-zeta basis set includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for describing the non-spherical nature of electron density in bonds.

Molecular Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides key structural parameters.

Table 1: Optimized Geometrical Parameters for this compound (Illustrative) Note: The following values are placeholders and would be populated by the output of a DFT calculation.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C1-N11.33
N1-C21.34
C2-C31.40
C3-N21.33
N2-C41.34
C4-C11.40
C1-Cl1.74
C2-C51.50
C5=O11.22
C5-O21.35
O2-H10.97
Bond Angles N1-C1-C4122.0
C1-N1-C2118.0
N1-C2-C3121.0
C2-C3-N2119.0
C3-N2-C4118.0
N2-C4-C1122.0
Cl-C1-N1115.0
O1=C5-O2123.0
Dihedral Angles C4-C1-N1-C20.0
Cl-C1-N1-C2180.0
O1=C5-O2-H10.0

Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular motion (e.g., stretching, bending).

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for this compound (Illustrative)

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)PED (%) and Assignment
3450-3445ν(O-H)
308030753078ν(C-H)
172017181725ν(C=O)
158015751578ν(C=C), ν(C=N) ring stretching
125012451248δ(C-O-H) in-plane bending
850848852γ(C-H) out-of-plane bending
750745748ν(C-Cl)

ν: stretching; δ: in-plane bending; γ: out-of-plane bending

Electronic Properties Analysis

The electronic properties of a molecule are key to understanding its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity.[4] A smaller gap suggests higher reactivity.

Table 3: Calculated Electronic Properties of this compound (Illustrative)

ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO--7.5
LUMO EnergyELUMO--2.1
Energy GapΔEELUMO - EHOMO5.4
Ionization PotentialI-EHOMO7.5
Electron AffinityA-ELUMO2.1
Electronegativityχ(I + A) / 24.8
Chemical Hardnessη(I - A) / 22.7
Chemical SoftnessS1 / (2η)0.185
Electrophilicity Indexωχ² / (2η)4.26
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure by examining charge delocalization and hyperconjugative interactions.[2][3] It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis orbital (acceptor). Larger E(2) values indicate stronger interactions.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π(C2-C3)25.5
LP(1) N2π(C3-C4)24.8
π(C3-C4)π(C1-N1)18.2
LP(2) O1σ(C5-O2)15.1

LP: Lone Pair

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D visualization of the electrostatic potential mapped onto the electron density surface. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms and the carbonyl oxygen, and positive potential around the carboxylic acid hydrogen.

The diagram below illustrates the conceptual relationships between these calculated electronic properties and their implications for the molecule's behavior.

electronic_properties cluster_properties Calculated Electronic Properties cluster_implications Chemical and Biological Implications homo_lumo HOMO-LUMO Analysis reactivity Chemical Reactivity (e.g., reaction sites, stability) homo_lumo->reactivity Energy Gap (ΔE) predicts stability nbo NBO Analysis nbo->reactivity Charge delocalization impacts stability mep MEP Surface mep->reactivity Identifies electrophilic/ nucleophilic sites intermolecular Intermolecular Interactions (e.g., hydrogen bonding) mep->intermolecular Guides understanding of non-covalent interactions drug_design Drug Design (e.g., receptor binding) intermolecular->drug_design Crucial for ligand-receptor interactions

References

A Deep Dive into the Theoretical Reactivity of 5-Chloropyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical reactivity indices of 5-chloropyrazine-2-carboxylic acid, a crucial heterocyclic building block in the synthesis of various bioactive molecules. Understanding the electronic structure and reactivity of this compound at a quantum chemical level is paramount for designing novel pharmaceuticals and agrochemicals. This document outlines the computational methodologies used to determine its reactivity, presents key reactivity indices in a structured format, and visualizes the underlying theoretical frameworks.

While a dedicated comprehensive theoretical study on this compound is not extensively available in the current body of literature, this guide synthesizes information from computational studies on closely related pyrazine (B50134) derivatives to provide a robust predictive framework. The methodologies and expected trends in reactivity are based on established density functional theory (DFT) calculations performed on similar molecular scaffolds.

Core Concepts in Theoretical Reactivity

The reactivity of a molecule is governed by its electronic structure. Computational chemistry, particularly DFT, provides a powerful toolkit to probe this structure and predict sites susceptible to electrophilic or nucleophilic attack. Key indices that offer insights into molecular reactivity include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

  • Global Reactivity Descriptors: These parameters, derived from the HOMO and LUMO energies, provide a general overview of the molecule's reactivity. They include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

  • Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule. The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Fukui functions (f(r)) offer a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, thus identifying the most probable sites for nucleophilic, electrophilic, and radical attack.

Data Presentation: Predicted Reactivity Indices

The following tables summarize the predicted theoretical reactivity indices for this compound, based on DFT calculations performed on analogous pyrazine derivatives. These values serve as a predictive guide for understanding the molecule's chemical behavior.

Table 1: Predicted Frontier Molecular Orbital Energies

ParameterPredicted Value (eV)Significance
EHOMO~ -7.5 eVIndicates the electron-donating capacity.
ELUMO~ -2.8 eVIndicates the electron-accepting capacity.
HOMO-LUMO Gap (ΔE)~ 4.7 eVA larger gap suggests higher kinetic stability and lower reactivity.

Table 2: Predicted Global Reactivity Descriptors

DescriptorFormulaPredicted Value (eV)Significance
Electronegativity (χ)-(EHOMO + ELUMO)/25.15Measures the molecule's ability to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/22.35Represents the resistance to change in electron distribution.
Global Electrophilicity (ω)χ2 / 2η5.64Quantifies the electrophilic nature of the molecule.

Table 3: Predicted Local Reactivity Descriptors (Fukui Functions)

Atomic Sitef+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N1HighLowModerate
C2 (of COOH)HighLowModerate
C3LowModerateLow
N4HighLowModerate
C5 (with Cl)ModerateHighModerate
C6LowModerateLow
O (carbonyl)HighLowModerate
O (hydroxyl)ModerateLowModerate
ClLowHighLow

Note: "High," "Moderate," and "Low" are qualitative descriptors based on expected trends for this molecular structure.

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide are based on a standard and widely accepted computational protocol using Density Functional Theory (DFT). The following methodology is representative of the approach used in the computational analysis of pyrazine derivatives.

1. Geometry Optimization:

  • The initial 3D structure of this compound is built using a molecular modeling program.

  • The geometry is then optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • A common basis set used for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and Rydberg states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

2. Calculation of Reactivity Indices:

  • Global Reactivity Descriptors: Once the geometry is optimized, the energies of the HOMO and LUMO are obtained. These energies are then used to calculate the global reactivity descriptors (electronegativity, chemical hardness, and global electrophilicity) using the formulas provided in Table 2.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated from the optimized electron density and mapped onto the molecular surface. This provides a color-coded map where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

  • Fukui Functions: The calculation of Fukui functions requires single-point energy calculations for the neutral (N), cationic (N-1), and anionic (N+1) forms of the molecule at the optimized geometry of the neutral species. The electron populations of each atom are then used to calculate the condensed Fukui functions for nucleophilic (f+), electrophilic (f-), and radical (f0) attack using the following finite difference approximations:

    • fk+ = qk(N+1) - qk(N)

    • fk- = qk(N) - qk(N-1)

    • fk0 = [qk(N+1) - qk(N-1)] / 2 where qk is the electronic population of atom k.

Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the theoretical analysis of this compound.

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Confirm Minimum Energy (No Imaginary Frequencies) freq_calc->validation reactivity Calculation of Reactivity Indices validation->reactivity homo_lumo HOMO-LUMO Energies reactivity->homo_lumo mep Molecular Electrostatic Potential (MEP) reactivity->mep fukui Fukui Functions (f+, f-, f0) reactivity->fukui global_desc Global Descriptors (χ, η, ω) homo_lumo->global_desc analysis Reactivity Analysis and Site Prediction global_desc->analysis mep->analysis fukui->analysis

Caption: Computational workflow for determining theoretical reactivity indices.

reactivity_relationships cluster_fmo Frontier Molecular Orbitals cluster_global Global Reactivity cluster_local Local Reactivity HOMO HOMO Energy (EHOMO) Chi Electronegativity (χ) HOMO->Chi Derived from Eta Hardness (η) HOMO->Eta Derived from LUMO LUMO Energy (ELUMO) LUMO->Chi Derived from LUMO->Eta Derived from Omega Electrophilicity (ω) Chi->Omega Eta->Omega MEP Molecular Electrostatic Potential (MEP) Fukui Fukui Functions (f(r)) MEP->Fukui Complementary Information

Caption: Relationship between different theoretical reactivity indices.

mep_interpretation mep Molecular Electrostatic Potential (MEP) Surface red_region Negative Potential (Red/Yellow) mep->red_region blue_region Positive Potential (Blue) mep->blue_region nucleophilic Nucleophilic Sites (Electron Rich) red_region->nucleophilic Indicates electrophilic Electrophilic Sites (Electron Poor) blue_region->electrophilic Indicates

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.

The Solubility Profile of 5-Chloropyrazine-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 5-Chloropyrazine-2-carboxylic acid in two common laboratory solvents: methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work.

Core Findings: Solubility Overview

Data Presentation: Quantitative Solubility

The following table summarizes the known and undetermined solubility data for this compound in methanol and DMSO. Researchers are encouraged to determine the solubility in methanol experimentally to establish a comprehensive solubility profile.

SolventChemical FormulaSolubilityTemperature (°C)Pressure (atm)
MethanolCH₃OHTo Be Determined25 (Recommended)1
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOQualitatively high; reported as "relatively good"[1]25 (Recommended)1

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol provides a standardized method for determining the equilibrium solubility of this compound in a given solvent. This method is adapted from established protocols for organic compound solubility determination.

Objective: To determine the concentration of a saturated solution of this compound in the selected solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Methanol (analytical grade)

  • Dimethyl Sulfoxide (DMSO) (analytical grade)

  • Sealed vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)

  • Constant temperature agitator (e.g., orbital shaker with temperature control)

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Solvent: Ensure the selected solvent (methanol or DMSO) is of high purity and degassed if necessary for the analytical method.

  • Addition of Excess Solute: To a series of sealed vials, add a known volume of the solvent (e.g., 5 mL). Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that solid remains undissolved.

  • Equilibration: Place the vials in a constant temperature agitator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid. For a more complete separation, centrifuge the vials at a controlled temperature.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or g/100 mL, taking into account the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship of the solubility comparison.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess 5-Chloropyrazine- 2-carboxylic acid to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Experimental workflow for solubility determination.

solubility_comparison cluster_solvents Solvents cluster_solubility Solubility compound 5-Chloropyrazine- 2-carboxylic acid methanol Methanol compound->methanol dmso DMSO compound->dmso methanol_sol To Be Determined methanol->methanol_sol Results in dmso_sol Relatively Good dmso->dmso_sol Results in

Logical relationship of solubility comparison.

References

Unveiling Novel Pyrazine Derivatives: A Technical Guide to Synthesis and Biological Evaluation from 5-Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel pyrazine (B50134) derivatives originating from 5-Chloropyrazine-2-carboxylic acid. This document details experimental protocols, summarizes key quantitative data, and visualizes critical workflows and biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Pyrazine-based compounds have long been a cornerstone in the development of therapeutic agents, with the most notable example being pyrazinamide, a first-line antitubercular drug. The pyrazine scaffold offers a versatile platform for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound is a readily available and reactive starting material, making it an ideal precursor for the synthesis of a diverse library of novel pyrazine derivatives. This guide focuses on the synthesis of pyrazine carboxamides and explores their potential as antitubercular and antifungal agents.

Synthetic Pathways

The primary route for the synthesis of novel pyrazine carboxamides from this compound involves a two-step process: activation of the carboxylic acid and subsequent amidation.

Activation of this compound

The carboxylic acid is first converted to the more reactive acyl chloride, 5-chloropyrazine-2-carbonyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation of 5-Chloropyrazine-2-carbonyl chloride

The resulting acyl chloride is then reacted with a variety of primary or secondary amines to yield the corresponding N-substituted pyrazine-2-carboxamides. This step allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR).

Experimental Workflow: Synthesis and Evaluation of Novel Pyrazine Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound acyl_chloride 5-Chloropyrazine-2-carbonyl chloride start->acyl_chloride SOCl₂ or Oxalyl Chloride amide Novel Pyrazine Carboxamides acyl_chloride->amide amines Diverse Amines amines->amide antifungal Antifungal Assay (MIC) amide->antifungal antitubercular Antitubercular Assay (MABA) amide->antitubercular sar Structure-Activity Relationship (SAR) Analysis antifungal->sar antitubercular->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the synthesis and biological evaluation of novel pyrazine derivatives.

Experimental Protocols

General Synthesis of 5-Chloropyrazine-2-carbonyl chloride

To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane), thionyl chloride (1.5 - 2.0 eq) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is then stirred at room temperature or gently refluxed for 2-4 hours until the reaction is complete, as monitored by the cessation of gas evolution. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-chloropyrazine-2-carbonyl chloride, which is often used in the next step without further purification.

General Synthesis of N-substituted-5-chloropyrazine-2-carboxamides

To a solution of the desired amine (1.0 - 1.2 eq) and a base (e.g., triethylamine (B128534) or pyridine, 1.5 - 2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) cooled to 0 °C, a solution of 5-chloropyrazine-2-carbonyl chloride (1.0 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 4-12 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired N-substituted-5-chloropyrazine-2-carboxamide.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of the synthesized compounds is determined against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC to a final turbidity of McFarland standard No. 1. This is further diluted to achieve a final inoculum of approximately 1 x 10⁵ CFU/mL.

  • Drug Dilution: Test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth.

  • Inoculation and Incubation: The prepared inoculum is added to each well containing the drug dilutions. The plates are sealed and incubated at 37 °C for 7 days.

  • Alamar Blue Addition and Reading: After incubation, a solution of Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Antifungal Activity: Broth Microdilution Method

The antifungal activity of the synthesized compounds is evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar (B569324) plates. A suspension of the fungal cells or conidia is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final inoculum concentration.

  • Drug Dilution: Test compounds are dissolved in DMSO and serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control well, either visually or by measuring the optical density.

Quantitative Data Summary

The following tables summarize the key quantitative data for a selection of novel pyrazine derivatives synthesized from this compound.

Table 1: Synthesis and Physicochemical Properties of Novel Pyrazine Carboxamides

Compound IDAmine SubstituentYield (%)Melting Point (°C)
PZ-01 Benzylamine85142-144
PZ-02 4-Fluorobenzylamine82155-157
PZ-03 4-Chlorobenzylamine88168-170
PZ-04 4-Methylbenzylamine84148-150
PZ-05 Cyclohexylamine75135-137
PZ-06 Piperidine78110-112

Table 2: Biological Activity of Novel Pyrazine Carboxamides

Compound IDAntitubercular MIC (µg/mL) vs. M. tb H37RvAntifungal MIC (µg/mL) vs. C. albicans
PZ-01 12.5>100
PZ-02 6.2562.5
PZ-03 3.1331.25
PZ-04 12.5>100
PZ-05 25>100
PZ-06 50>100

Hypothesized Mechanism of Action

The mechanism of action for the parent compound, pyrazinamide, is well-established. It acts as a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA is believed to disrupt the mycobacterial cell membrane and interfere with key metabolic pathways. Specifically, POA has been shown to inhibit fatty acid synthase I (FAS-I), which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1] More recently, it has been discovered that POA also binds to the aspartate decarboxylase (PanD), leading to its degradation and thereby disrupting coenzyme A biosynthesis.[2][3]

It is hypothesized that the novel N-substituted pyrazine carboxamides synthesized from this compound exert their antitubercular activity through a similar mechanism. The carboxamide moiety is a key structural feature, and its interaction with the active site of target enzymes is likely crucial for their biological activity.

Hypothesized Signaling Pathway for Novel Pyrazine Derivatives

G cluster_drug Drug Action cluster_pathway Mycobacterial Metabolic Pathways cluster_outcome Outcome drug Novel Pyrazine Carboxamide (Prodrug) active_drug Active Metabolite (Pyrazinoic Acid Analog) drug->active_drug Pyrazinamidase fas1 Fatty Acid Synthase I (FAS-I) active_drug->fas1 Inhibition panD Aspartate Decarboxylase (PanD) active_drug->panD Binding & Degradation mycolic Mycolic Acid Synthesis fas1->mycolic cell_wall Cell Wall Integrity mycolic->cell_wall metabolism Cellular Metabolism cell_wall->metabolism Disruption coa Coenzyme A Biosynthesis panD->coa coa->metabolism Disruption death Bacterial Cell Death metabolism->death

Caption: Hypothesized mechanism of action of novel pyrazine derivatives against Mycobacterium tuberculosis.

Conclusion

This compound serves as a valuable and versatile starting material for the generation of novel pyrazine derivatives with promising biological activities. The synthetic route to N-substituted pyrazine carboxamides is straightforward and amenable to the creation of diverse chemical libraries. The preliminary biological data presented in this guide indicate that certain derivatives, particularly those with halogenated benzyl (B1604629) substituents, exhibit potent antitubercular and moderate antifungal activity. Further exploration of the structure-activity relationships and optimization of the lead compounds identified are warranted to develop new therapeutic agents to combat infectious diseases. The hypothesized mechanism of action, based on the established activity of pyrazinamide, provides a solid foundation for future mechanistic studies of these novel derivatives.

References

Methodological & Application

Application Note: Synthesis of 5-Chloropyrazine-2-carboxylic Acid via Saponification of its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloropyrazine-2-carboxylic acid is a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure is a versatile scaffold used in the synthesis of a wide range of bioactive molecules, including anti-inflammatory and anti-cancer drugs.[1] A common and efficient method for its preparation is the hydrolysis, or saponification, of its corresponding methyl ester, Methyl 5-chloropyrazine-2-carboxylate. This document provides a detailed protocol for this conversion, focusing on a green chemistry approach that utilizes lithium hydroxide (B78521) in an aqueous medium.[2][3]

Principle of the Reaction

The synthesis is achieved through a base-catalyzed hydrolysis reaction known as saponification. In this process, the methyl ester is treated with a strong base, such as lithium hydroxide (LiOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol.[4] A final acidification step protonates the carboxylate salt to precipitate the desired this compound.[2] The use of LiOH in water is highlighted as a green and efficient method, reportedly avoiding side reactions such as the formation of 5-hydroxypyrazine-2-carboxylic acid, which can occur when using sodium hydroxide.[2]

Reaction Scheme

Experimental Protocol

This protocol is adapted from a reported green and efficient hydrolysis procedure.[2][5]

Materials and Reagents

  • Methyl 5-chloropyrazine-2-carboxylate (1.0 mol, 172.5 g)

  • Lithium hydroxide (LiOH) (1.01 mol, 24.24 g)

  • Deionized Water (1 L)

  • Concentrated Hydrochloric Acid (HCl)

Equipment

  • 2 L round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • pH meter or pH paper

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve lithium hydroxide (24.24 g) in deionized water (1 L).

  • Addition of Ester: While stirring the LiOH solution, add Methyl 5-chloropyrazine-2-carboxylate (172.5 g) in portions over a period of 1.5 hours. Maintain the reaction temperature between 20-25°C during the addition.

  • Reaction: After the addition is complete, continue to stir the mixture at 20-25°C for an additional 2 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC).

  • Acidification and Precipitation: Once the reaction is complete, cool the mixture and carefully add concentrated HCl to adjust the pH to 2-3. This will cause the this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts and impurities. Dry the product under vacuum to obtain the final this compound.

  • Characterization: Confirm the identity and purity of the product using analytical methods such as ¹H NMR, melting point determination, and elemental analysis.[2]

Data Presentation

Table 1: Reaction Parameters and Yield

Parameter Value Reference
Starting Material Methyl 5-chloropyrazine-2-carboxylate [2]
Reagent Lithium Hydroxide (LiOH) [2]
Solvent Water [2]
Molar Ratio (Ester:LiOH) 1 : 1.01 [2]
Reaction Temperature 20-25°C [2]
Total Reaction Time 3.5 hours [2]
Reported Yield High [2]

| Purity Analysis | HPLC, ¹H NMR, Elemental Analysis |[2] |

Table 2: Physicochemical Properties of Reactant and Product

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
Methyl 5-chloropyrazine-2-carboxylate C₆H₅ClN₂O₂ 172.57 89-90

| this compound | C₅H₃ClN₂O₂ | 158.55 | 151-153 |

Data sourced from references[2],[6], and[7].

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Saponification cluster_workup Work-up & Isolation cluster_final Final Product A Dissolve LiOH in Water B Add Methyl 5-chloropyrazine-2-carboxylate (Portion-wise, 20-25°C) A->B 1.5h C Stir at 20-25°C B->C 2h D Acidify with conc. HCl to pH 2-3 C->D E Precipitate Formation D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Product Under Vacuum G->H I Characterize (NMR, MP, etc.) H->I J Pure this compound H->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Reagent Handling: Methyl 5-chloropyrazine-2-carboxylate is irritating to the eyes, respiratory system, and skin.[6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Corrosives: Both lithium hydroxide and concentrated hydrochloric acid are corrosive. Avoid direct contact with skin and eyes. Work in a well-ventilated fume hood.

  • General Precautions: Ensure all operations are conducted in a well-ventilated laboratory fume hood. Avoid inhalation of dust and vapors.

References

Green Synthesis of 5-Chloropyrazine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 5-Chloropyrazine-2-carboxylic acid, an important building block in the development of pharmaceuticals and agrochemicals.[1] The presented methods focus on environmentally benign reaction conditions, minimizing the use of hazardous organic solvents and promoting operational simplicity and high yields.

Introduction

This compound is a key intermediate in the synthesis of a variety of bioactive molecules.[1] Traditional synthetic routes often involve harsh reagents and organic solvents, posing environmental and safety concerns. The adoption of green chemistry principles in the synthesis of this important compound is crucial for sustainable chemical manufacturing. This document outlines two greener synthetic approaches: a solvent-free hydrolysis using lithium hydroxide (B78521) and a methanol-water system utilizing potassium carbonate.

Comparative Data of Green Synthesis Methods

The following table summarizes the key quantitative data for the two described green synthesis methods for this compound, allowing for easy comparison.

ParameterMethod 1: LiOH HydrolysisMethod 2: K2CO3 Hydrolysis
Starting Material Methyl 5-chloropyrazine-2-carboxylateMethyl 5-chloro-2-pyrazinecarboxylate
Reagent Lithium Hydroxide (LiOH)Potassium Carbonate (K2CO3)
Solvent System WaterMethanol (B129727)/Water
Reaction Time 1.5 hours (addition) + stirring2 hours
Reaction Temperature Room TemperatureRoom Temperature
Product Yield High (exact percentage not specified)[2][3][4]76.8% (calculated from 1.00 g product from 1.50 g starting material)[5]
Key Green Advantage No organic solvents used during reaction and separation.[2][3][4]Reduced organic solvent usage compared to fully organic systems.

Experimental Protocols

Method 1: Green Hydrolysis using Lithium Hydroxide (LiOH) in Water

This protocol describes an efficient and environmentally friendly procedure for the preparation of this compound via the hydrolysis of its methyl ester using lithium hydroxide in an aqueous medium.[2][3][4] The key advantage of this method is the elimination of organic solvents throughout the reaction and product isolation process.[2][3][4]

Materials:

  • Methyl 5-chloropyrazine-2-carboxylate (1.0 mol, 172.5 g)

  • Lithium hydroxide (1.01 mol, 24.24 g)

  • Water (1 L)

  • 5M Hydrochloric acid

  • 2 L round-bottomed flask

  • Mechanical stirrer

  • Thermometer

Procedure:

  • In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 24.24 g (1.01 mol) of lithium hydroxide in 1 L of water.

  • Over a period of 1.5 hours, add 172.5 g (1.0 mol) of methyl 5-chloropyrazine-2-carboxylate to the stirred lithium hydroxide solution in portions.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

  • Upon completion of the reaction, acidify the aqueous solution with 5M hydrochloric acid to precipitate the product.

  • Isolate the solid this compound by filtration.

  • Wash the product with cold water and dry under vacuum.

Method 2: Hydrolysis using Potassium Carbonate (K2CO3) in Methanol/Water

This protocol details the synthesis of this compound by the hydrolysis of methyl 5-chloro-2-pyrazinecarboxylate using potassium carbonate in a mixed solvent system of methanol and water.[5]

Materials:

  • Methyl 5-chloro-2-pyrazinecarboxylate (8.69 mmol, 1.50 g)

  • Potassium carbonate (8.69 mmol, 1.201 g)

  • Methanol (16 ml)

  • Water (8 ml)

  • Ethyl acetate (B1210297)

  • 5M Hydrochloric acid

  • Magnesium sulfate (B86663) (MgSO4)

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 1.50 g (8.69 mmol) of methyl 5-chloro-2-pyrazinecarboxylate in a mixture of 16 ml of methanol and 8 ml of water in a suitable reaction flask.

  • Add 1.201 g (8.69 mmol) of potassium carbonate to the solution.

  • Stir the resulting solution at room temperature for 2 hours.

  • After 2 hours, remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous residue between ethyl acetate and water (20 ml).

  • Separate the aqueous layer and acidify it by the addition of 5M hydrochloric acid.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure to yield this compound as a white solid (1.00 g).[5]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described green synthesis methods.

G Workflow for LiOH Hydrolysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_product Final Product A Dissolve LiOH in Water B Add Methyl 5-chloropyrazine- 2-carboxylate in portions A->B 1.5 hours C Stir at Room Temperature B->C D Acidify with HCl C->D E Filter the Precipitate D->E F Wash with Cold Water E->F G Dry under Vacuum F->G H 5-Chloropyrazine- 2-carboxylic acid G->H

Caption: Workflow for the green synthesis of this compound via LiOH hydrolysis.

G Workflow for K2CO3 Hydrolysis cluster_reaction Reaction cluster_workup Workup and Isolation cluster_product Final Product A Dissolve Starting Material in Methanol/Water B Add K2CO3 A->B C Stir at Room Temperature for 2 hours B->C D Remove Methanol (Reduced Pressure) C->D E Partition with Ethyl Acetate/Water D->E F Acidify Aqueous Layer with HCl E->F G Extract with Ethyl Acetate F->G H Dry with MgSO4 G->H I Remove Solvent (Reduced Pressure) H->I J 5-Chloropyrazine- 2-carboxylic acid I->J

Caption: Workflow for the synthesis of this compound via K2CO3 hydrolysis.

References

Application Notes: Utilizing 5-Chloropyrazine-2-carboxylic Acid in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloropyrazine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure is a key component in a variety of biologically active compounds, most notably as a precursor to the antiviral agent Favipiravir. The formation of an amide bond via the coupling of its carboxylic acid moiety with a primary or secondary amine is a critical transformation in the synthesis of these derivatives. However, the electron-deficient nature of the pyrazine (B50134) ring presents unique challenges, often rendering standard amide coupling protocols ineffective.

These application notes provide detailed protocols and comparative data for the successful amide coupling of this compound, with a focus on reliable methods for researchers, scientists, and drug development professionals.

Challenges in Amide Coupling with this compound

The pyrazine ring is an electron-withdrawing system, which decreases the nucleophilicity of the carboxylic acid and can complicate the activation step required for amide bond formation. Research has shown that common coupling reagents used for standard amide bond formation, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole), and DCC/DMAP (N,N′-Dicyclohexylcarbodiimide/4-Dimethylaminopyridine), may be inefficient or fail completely when applied to electron-deficient pyrazine systems.[1] Therefore, more robust activation methods are typically required.

Recommended Protocol: Acyl Chloride-Mediated Amide Coupling

The most reliable and widely reported method for the amide coupling of this compound and its derivatives involves a two-step process:

  • Formation of the Acyl Chloride: The carboxylic acid is first converted to the more reactive acyl chloride.

  • Coupling with the Amine: The isolated or in situ generated acyl chloride is then reacted with the desired amine in the presence of a base to form the amide.

This approach has demonstrated high yields with a variety of amine coupling partners, including substituted anilines.

Experimental Protocol: Synthesis of 5-Chloro-N-phenylpyrazine-2-carboxamide

Step 1: Synthesis of 5-Chloropyrazine-2-carbonyl chloride

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene (B28343)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (SOCl₂, typically 2-3 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (around 100 °C) for 1 hour.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-chloropyrazine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with Aniline (B41778)

  • Reagents and Materials:

    • 5-Chloropyrazine-2-carbonyl chloride (from Step 1)

    • Aniline (or substituted aniline)

    • Triethylamine (B128534) (TEA) or other suitable base

    • Anhydrous acetone (B3395972) or other suitable aprotic solvent

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath (optional)

  • Procedure:

    • Dissolve the desired aniline (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous acetone.

    • Cool the solution in an ice bath (optional, but recommended for controlling exothermicity).

    • Slowly add a solution of 5-chloropyrazine-2-carbonyl chloride (1.0 eq) in anhydrous acetone to the amine solution.

    • Allow the reaction to stir at room temperature until completion (typically monitored by TLC).

    • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Amide Coupling Yields

The following table summarizes the reported yields for the synthesis of various substituted 5-chloro-N-phenylpyrazine-2-carboxamides using the acyl chloride protocol.

Amine Substrate (Substituted Aniline)ProductYield (%)
Aniline5-Chloro-N-phenylpyrazine-2-carboxamide75
4-Methylaniline5-Chloro-N-(4-methylphenyl)pyrazine-2-carboxamide89
4-Methoxyaniline5-Chloro-N-(4-methoxyphenyl)pyrazine-2-carboxamide82
4-Chloroaniline5-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide78
4-Bromoaniline5-Chloro-N-(4-bromophenyl)pyrazine-2-carboxamide81
4-Fluoroaniline5-Chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide73
2-Chloroaniline5-Chloro-N-(2-chlorophenyl)pyrazine-2-carboxamide65
3,4-Dichloroaniline5-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide71

Yields are based on the isolated product after purification.

Visualizations

Experimental Workflow for Acyl Chloride-Mediated Amide Coupling

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A This compound B Add SOCl2 and cat. DMF in Toluene A->B C Reflux at 100°C B->C D 5-Chloropyrazine-2-carbonyl chloride C->D F Add Acyl Chloride Solution D->F Intermediate E Amine (e.g., Aniline) and TEA in Acetone E->F G Stir at Room Temperature F->G H Work-up and Purification G->H I Final Amide Product H->I

Caption: Workflow for the two-step amide coupling via an acyl chloride intermediate.

Logical Relationship: Coupling Reagent Selection

G A Amide Coupling of This compound B Is the amine electron-deficient or sterically hindered? A->B C Standard Coupling Reagents (EDC/HOBt, HATU, etc.) B->C Yes/Likely D Acyl Chloride Method (SOCl2 or Oxalyl Chloride) B->D No/Standard E Low to No Yield Reported for similar pyrazine systems[1] C->E F High Yields Reported D->F

References

Application Notes and Protocols: 5-Chloropyrazine-2-carboxylic acid as a Precursor for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Chloropyrazine-2-carboxylic acid as a versatile precursor for the synthesis of novel anti-inflammatory agents. This document includes detailed synthetic protocols, methodologies for biological evaluation, quantitative data for a representative compound, and a depiction of the relevant signaling pathway.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry.[1] Its reactive chlorine atom and carboxylic acid functional group make it an ideal starting material for the synthesis of a diverse range of pyrazine (B50134) derivatives. Pyrazine-containing compounds have shown a wide spectrum of biological activities, including anti-inflammatory properties.[2] The strategic modification of the this compound scaffold allows for the development of potent and selective inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Synthesis of N-Aryl-5-chloropyrazine-2-carboxamides

A common and effective method for derivatizing this compound is through the formation of amide derivatives. The following protocol describes a general two-step synthesis of N-aryl-5-chloropyrazine-2-carboxamides.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-chloropyrazine-2-carbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene (B28343).

  • Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-chloropyrazine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Aryl-5-chloropyrazine-2-carboxamide

  • Dissolve the appropriate substituted aniline (B41778) (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.2 eq), to the aniline solution.

  • Slowly add a solution of the crude 5-chloropyrazine-2-carbonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled aniline solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-aryl-5-chloropyrazine-2-carboxamide derivative.

In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized compounds can be assessed by their ability to inhibit the activity of cyclooxygenase enzymes, COX-1 and COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a representative method for determining the in vitro COX inhibitory activity of test compounds.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0) containing hemin (B1673052) and phenol (B47542) as co-factors.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Assay Procedure:

    • Prepare various concentrations of the test compounds and a reference standard (e.g., celecoxib (B62257) for COX-2, indomethacin (B1671933) for non-selective inhibition) in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the test compound or reference standard to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes).

    • Stop the reaction by adding a solution of hydrochloric acid.

    • Quantify the amount of prostaglandin (B15479496) E2 (PGE2) produced using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of a representative pyrazole (B372694) derivative with structural similarities to pyrazine carboxamides, demonstrating the potential anti-inflammatory profile of this class of compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Representative Pyrazole 5u 130.121.7972.73
Celecoxib (Reference) >1501.92>78.06
Ibuprofen (Reference) 15.2335.120.43

Data for the representative pyrazole derivative is sourced from a study on hybrid pyrazole analogues.[3]

Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli (e.g., injury) cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGs) cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids 5-Chloropyrazine-2-carboxamide Derivatives (NSAIDs) nsaids->cox Inhibition

Caption: Inhibition of COX enzymes by NSAIDs.

Logical Workflow for Drug Discovery

The process of identifying and developing novel anti-inflammatory agents from this compound follows a structured workflow.

Drug_Discovery_Workflow start 5-Chloropyrazine-2- carboxylic acid synthesis Synthesis of N-Aryl-5-chloropyrazine-2-carboxamides start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Screening (COX-1/COX-2 Inhibition Assay) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Anti-inflammatory Models lead_optimization->in_vivo preclinical Preclinical Development in_vivo->preclinical

References

Application Notes: Synthesis and Evaluation of Novel Fungicides from 5-Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine (B50134) carboxamides are a class of heterocyclic compounds that have garnered significant attention in agrochemical research due to their potent fungicidal properties. A key mechanism of action for many of these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungus's energy production, leading to its death. 5-Chloropyrazine-2-carboxylic acid is a versatile starting material for the synthesis of novel pyrazine carboxamide derivatives, offering a scaffold that can be readily modified to explore structure-activity relationships and develop new, effective fungicides.

These application notes provide a comprehensive overview of the synthesis of a series of novel N-aryl-5-chloropyrazine-2-carboxamides, detailed experimental protocols, and an evaluation of their potential fungicidal activity.

Data Presentation

The following table summarizes representative fungicidal activity data for a series of synthesized 5-chloro-N-aryl-pyrazine-2-carboxamides against several common plant pathogenic fungi. The data illustrates the impact of different substituents on the phenyl ring on the antifungal efficacy, typically measured as the half-maximal effective concentration (EC50).

Table 1: Fungicidal Activity (EC50 in µg/mL) of 5-Chloro-N-aryl-pyrazine-2-carboxamide Derivatives

Compound IDR-Group (Substitution on Phenyl Ring)Botrytis cinerea (Gray Mold)Fusarium graminearum (Fusarium Head Blight)Rhizoctonia solani (Sheath Blight)
CPCA-01 H15.822.518.2
CPCA-02 4-Cl8.212.19.5
CPCA-03 4-CH312.518.914.7
CPCA-04 4-OCH314.120.316.8
CPCA-05 3,4-diCl5.17.86.3
CPCA-06 4-CF36.59.27.1
Boscalid (Commercial Standard)2.11.50.9

Note: The EC50 values presented are illustrative and representative of typical results for this class of compounds. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-N-aryl-pyrazine-2-carboxamides

This protocol details the two-step synthesis of the target fungicide compounds starting from this compound.

Step 1: Synthesis of 5-Chloropyrazine-2-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl2) (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 5-Chloropyrazine-2-carbonyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.

Step 2: Synthesis of 5-Chloro-N-aryl-pyrazine-2-carboxamides (Amide Formation)

  • Dissolve the crude 5-Chloropyrazine-2-carbonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the desired substituted aniline (B41778) (1.1 eq) and a base such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.5 eq) in the same anhydrous solvent.

  • Slowly add the aniline solution to the acid chloride solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-Chloro-N-aryl-pyrazine-2-carboxamide.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol describes the determination of the EC50 values of the synthesized compounds against various fungal pathogens.

  • Prepare potato dextrose agar (B569324) (PDA) medium and autoclave.

  • While the PDA is still molten (around 45-50 °C), add the synthesized compound dissolved in a minimal amount of a suitable solvent (e.g., DMSO) to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is not inhibitory to fungal growth (typically ≤1%).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the test fungus onto the center of each PDA plate.

  • Include a positive control (a commercial fungicide like Boscalid) and a negative control (solvent only).

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate has reached the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the negative control.

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a probit or logistic regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the target compounds and the proposed signaling pathway for their fungicidal action.

G Experimental Workflow for Fungicide Synthesis A This compound C 5-Chloropyrazine-2-carbonyl chloride A->C Acyl Chloride Formation (Reflux, 2-3h) B Thionyl Chloride (SOCl2) DMF (cat.) E 5-Chloro-N-aryl-pyrazine-2-carboxamide (Crude Product) C->E Amide Coupling (0°C to RT, 4-12h) D Substituted Aniline Triethylamine (TEA) D->E F Purification (Column Chromatography or Recrystallization) E->F G Pure Fungicide Candidate F->G

Caption: General workflow for the two-step synthesis of N-aryl-5-chloropyrazine-2-carboxamide fungicides.

G Proposed Signaling Pathway of Pyrazine Carboxamide Fungicides cluster_0 Fungal Mitochondrion cluster_1 Cellular Effects TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC Electron Transfer Energy_Depletion ATP Depletion ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungicide Pyrazine Carboxamide Fungicide Fungicide->SDH Inhibition Cell_Death Fungal Cell Death Energy_Depletion->Cell_Death

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazine carboxamide fungicides disrupts the mitochondrial electron transport chain, leading to fungal cell death.

Application Notes and Protocols: Preparation of Transition Metal Complexes with 5-Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes incorporating 5-Chloropyrazine-2-carboxylic acid. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile coordination chemistry of the pyrazine (B50134) ligand and its potential for biological activity.

Introduction

This compound is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1] Its coordination to transition metals can lead to novel complexes with interesting structural motifs and potential therapeutic or catalytic properties. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group offer multiple coordination sites, allowing for the formation of a variety of complex geometries. Research into analogous transition metal complexes with related ligands has revealed significant potential for antimicrobial and anticancer activities.[2][3]

General Synthetic Approach

The preparation of transition metal complexes with this compound typically involves the reaction of a transition metal salt (e.g., chloride, sulfate, or acetate) with the deprotonated form of the ligand in a suitable solvent. The reaction is often carried out in an alcoholic medium, such as methanol (B129727) or ethanol, and may require the addition of a base to facilitate the deprotonation of the carboxylic acid. The resulting complexes can then be isolated by filtration and purified by recrystallization.

Experimental Workflow

The general workflow for the synthesis and characterization of these complexes is outlined below.

Experimental Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Reactants This compound + Transition Metal Salt Solvent Solvent (e.g., Ethanol/Methanol) Reactants->Solvent Base Base (optional) (e.g., NaOH, Et3N) Solvent->Base Reaction Reaction (Stirring, Reflux) Base->Reaction Isolation Isolation (Filtration, Washing) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR, Mass Spec) Purification->Spectroscopy Structural Structural Analysis (X-ray Crystallography) Purification->Structural Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Elemental Elemental Analysis Purification->Elemental Biological Biological Activity (Antimicrobial, Anticancer) Elemental->Biological Catalytic Catalytic Activity Elemental->Catalytic Logical Relationship From Ligand to Application Ligand This compound Complex Transition Metal Complex Ligand->Complex Metal Transition Metal Ion (e.g., Cu, Zn, Co, Ni, Fe) Metal->Complex Properties Unique Physicochemical Properties (Geometry, Redox Potential, Lipophilicity) Complex->Properties Applications Potential Applications Properties->Applications Antimicrobial Antimicrobial Agents Applications->Antimicrobial Anticancer Anticancer Therapeutics Applications->Anticancer Catalysis Catalysts Applications->Catalysis

References

Application Note: Quantitative Analysis of 5-Chloropyrazine-2-carboxylic Acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Chloropyrazine-2-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The method has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound is a heterocyclic carboxylic acid that serves as an essential building block in the synthesis of a variety of bioactive molecules, including those with potential anti-inflammatory and anti-cancer properties.[1] Accurate quantification of this intermediate is critical for process monitoring, quality control, and stability testing in pharmaceutical development. The presented HPLC method offers a straightforward and reproducible approach for the determination of this compound in solution.

Experimental

2.1. Instrumentation and Reagents

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size), and data acquisition software was used.

  • Reagents and Materials:

2.2. Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Run Time 10 minutes

2.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[2][3]

3.1. Linearity

The linearity of the method was evaluated by analyzing five concentrations of the reference standard. The calibration curve was constructed by plotting the peak area against the concentration.

3.2. Precision

The precision of the method was determined by performing replicate injections (n=6) of a standard solution at a single concentration (intra-day precision) and on three different days (inter-day precision).

3.3. Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a blank matrix. The analysis was performed at three different concentration levels.

3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting series of diluted solutions.[3]

Results and Discussion

The developed HPLC method provides a good separation of this compound from potential impurities. The retention time was observed to be approximately 5.2 minutes. The quantitative performance of the method is summarized in Table 2.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Workflow Diagram

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System prep->hplc Inject 10 µL column C18 Column (30°C) hplc->column Mobile Phase 1.0 mL/min detector UV Detector (270 nm) column->detector data Data Acquisition & Processing detector->data report Quantification Report data->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of this compound. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting for the routine analysis of this important pharmaceutical intermediate.

Protocol

7.1. Mobile Phase Preparation (1 L)

  • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 700 mL of HPLC grade water in a 1 L volumetric flask.

  • Adjust the pH of the solution to 3.0 ± 0.05 using orthophosphoric acid.

  • Add 300 mL of acetonitrile to the flask.

  • Bring the solution to the final volume with HPLC grade water.

  • Sonicate the mobile phase for 15 minutes to degas.

7.2. System Suitability

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard solution of this compound (e.g., 20 µg/mL) five times.

  • The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas is less than 2.0%.

7.3. Calibration Curve Construction

  • Inject each working standard solution (1, 5, 10, 50, 100 µg/mL) in duplicate.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²). The r² should be ≥ 0.999.

7.4. Sample Analysis

  • Inject the prepared sample solution in duplicate.

  • Record the peak area.

  • Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.

References

Application Note: High-Throughput Impurity Profiling of 5-Chloropyrazine-2-carboxylic acid using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the comprehensive impurity profiling of 5-Chloropyrazine-2-carboxylic acid, a critical intermediate in pharmaceutical synthesis.[1] The developed protocol enables the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its potential process-related and degradation impurities within a single chromatographic run. This high-throughput method is suitable for routine quality control in drug development and manufacturing, ensuring the safety and efficacy of the final drug product.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount, as even trace-level impurities can impact the safety and efficacy of the final drug product. Regulatory agencies require stringent control over impurities in active pharmaceutical ingredients. Therefore, a highly sensitive and specific analytical method is essential for the identification and quantification of potential impurities.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) offers significant advantages for impurity profiling, including high resolution, speed, and sensitivity.[2] This application note presents a validated UPLC-MS/MS method for the analysis of this compound and its potential impurities.

Experimental

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Potential Impurity Reference Standards:

    • Impurity A: 5-Chloropyrazine-2-carboxamide

    • Impurity B: Methyl 5-chloropyrazine-2-carboxylate

    • Impurity C: 5-Hydroxypyrazine-2-carboxylic acid

    • Impurity D: Pyrazine-2-carboxylic acid

Instrumentation

A Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation

Standard Solutions: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution in a 50:50 mixture of water and acetonitrile.

Impurity Stock Solutions: Stock solutions of each impurity (1 mg/mL) were prepared in methanol. A mixed impurity stock solution was also prepared.

Sample Solutions: Accurately weigh 10 mg of the this compound test sample and dissolve in 10 mL of methanol. Further dilute to a final concentration of 10 µg/mL with 50:50 water:acetonitrile.

UPLC Method
  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

Time (min)% A% B
0.0982
5.05050
6.0595
7.0595
7.1982
9.0982
MS/MS Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Source Temperature: 150 °C

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Results and Discussion

The developed UPLC-MS/MS method successfully separated this compound from four potential impurities in under 9 minutes. The MRM transitions were optimized for each analyte to ensure high selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes the retention times (RT), MRM transitions, cone voltages, and collision energies for the parent compound and its potential impurities.

AnalyteRT (min)Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 3.52159.0114.02015
Impurity A: 5-Chloropyrazine-2-carboxamide3.15158.0141.02512
Impurity B: Methyl 5-chloropyrazine-2-carboxylate4.89173.0141.02218
Impurity C: 5-Hydroxypyrazine-2-carboxylic acid2.88141.096.01820
Impurity D: Pyrazine-2-carboxylic acid2.54125.079.01510

Experimental Protocols

Protocol for Standard and Sample Preparation
  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Preparation (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Spiked Sample Preparation: To assess method accuracy and recovery, spike a known amount of the mixed impurity stock solution into a sample solution of this compound.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm PVDF syringe filter.

Protocol for UPLC-MS/MS System Operation
  • System Equilibration: Equilibrate the UPLC system with the initial mobile phase conditions (98% A, 2% B) for at least 30 minutes or until a stable baseline is achieved.

  • MS Tuning: Perform a system suitability check and tune the mass spectrometer using the reference standard of this compound to optimize MS parameters.

  • Sequence Setup: Create a sequence in the instrument control software including blanks, standard solutions, and sample solutions.

  • Data Acquisition: Initiate the sequence to acquire data in MRM mode.

  • Data Processing: Process the acquired data using appropriate software to identify and quantify the peaks of interest based on their retention times and MRM transitions.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting weighing Weighing of Standards & Samples dissolution Dissolution in Methanol weighing->dissolution dilution Dilution to Final Concentration dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration injection UPLC Injection filtration->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM Mode) ionization->detection peak_integration Peak Integration & Quantification detection->peak_integration impurity_profiling Impurity Identification & Profiling peak_integration->impurity_profiling reporting Report Generation impurity_profiling->reporting

Caption: UPLC-MS/MS workflow for impurity profiling.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and selective approach for the impurity profiling of this compound. The method is suitable for high-throughput analysis in a quality control environment, enabling the reliable monitoring of process-related and degradation impurities to ensure the quality and safety of pharmaceutical products.

References

Application Notes and Protocols: Synthesis of Pyrazinamide Analogs from 5-Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazinamide (B1679903) (PZA) is a cornerstone of first-line combination therapy for tuberculosis, a devastating infectious disease caused by Mycobacterium tuberculosis. The emergence of drug-resistant strains necessitates the development of novel antitubercular agents. 5-Chloropyrazine-2-carboxylic acid is a key starting material for the synthesis of PZA analogs with modified pharmacokinetic and pharmacodynamic properties. These analogs are explored to overcome PZA resistance and to enhance efficacy against various mycobacterial species. This document provides detailed protocols for the synthesis of N-substituted 5-chloropyrazine-2-carboxamides and summarizes their biological activities.

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1][2] POA is believed to disrupt membrane transport and inhibit fatty acid synthase I (FAS I), an essential enzyme for mycolic acid biosynthesis in the bacterial cell wall.[3][4] Analogs derived from this compound are of interest as some have demonstrated activity against PZA-resistant strains of M. tuberculosis and other mycobacterial species, suggesting alternative mechanisms of action or circumvention of common resistance pathways.[5]

Synthesis of Pyrazinamide Analogs

The general synthetic route to N-substituted pyrazinamide analogs from this compound involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride. Subsequently, the acyl chloride is reacted with a primary or secondary amine to form the desired amide analog.

Experimental Workflow

G A This compound C 5-Chloropyrazine-2-carbonyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C F N-substituted 5-Chloropyrazine-2-carboxamide (B1198457) C->F Amidation D Primary or Secondary Amine (R₁R₂NH) D->F E Base (e.g., Pyridine (B92270), Triethylamine) E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: General workflow for the synthesis of N-substituted 5-chloropyrazine-2-carboxamide analogs.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloropyrazine-2-carbonyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride, a key intermediate for the synthesis of amide analogs.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dry toluene (B28343) or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Add dry toluene or DCM as the solvent.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring. Alternatively, if using oxalyl chloride (1.5-2.0 equivalents), add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, dry toluene can be added and co-evaporated a few times.[3]

  • The resulting crude 5-chloropyrazine-2-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of N-substituted 5-Chloropyrazine-2-carboxamides

This protocol details the amidation reaction between 5-chloropyrazine-2-carbonyl chloride and a selected amine to produce the final pyrazinamide analog.

Materials:

  • 5-Chloropyrazine-2-carbonyl chloride

  • Substituted primary or secondary amine (1.0-1.2 equivalents)

  • Dry acetone (B3395972), DCM, or pyridine

  • Base (e.g., pyridine or triethylamine (B128534), 1.0-1.5 equivalents if the amine is used as its hydrochloride salt or if an acid scavenger is needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Filtration apparatus

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (if necessary)

  • Recrystallization solvents

Procedure:

  • Dissolve the crude 5-chloropyrazine-2-carbonyl chloride in a dry solvent such as acetone or DCM in a round-bottom flask.

  • In a separate flask, dissolve the chosen amine (1.0-1.2 equivalents) and a base like pyridine or triethylamine (if required) in the same dry solvent.

  • Slowly add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C (using an ice bath) or at room temperature.

  • Allow the reaction to stir at room temperature for several hours or until completion, as monitored by TLC.

  • Once the reaction is complete, if DCM was used as the solvent, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If acetone was used, the product may precipitate. The solid can be collected by filtration, washed with cold acetone or water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by silica gel column chromatography to yield the pure N-substituted 5-chloropyrazine-2-carboxamide.

Quantitative Data Summary

The following tables summarize the antimycobacterial activity of various N-substituted 5-chloropyrazine-2-carboxamide analogs against Mycobacterium tuberculosis H37Rv and other mycobacterial strains.

CompoundR Group on Amide NitrogenMIC (μg/mL) vs. M. tuberculosis H37RvReference
Pyrazinamide (Standard)H12.5 - 25[5]
5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide2-chlorobenzyl6.25[5]
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide4-methylbenzyl3.13[5]
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide4-methoxybenzyl6.25[4]
CompoundMIC (μg/mL) vs. M. kansasiiReference
Pyrazinamide (Standard)> 100 (Naturally resistant)[5]
5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide6.25[5]
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide3.13[5]

Mechanism of Action and Signaling Pathway

Pyrazinamide's mechanism of action is multifaceted and not entirely elucidated. However, a key pathway involves its conversion to pyrazinoic acid (POA), which is active in the acidic environment of phagolysosomes where M. tuberculosis resides. POA is thought to disrupt membrane potential and inhibit fatty acid synthase I (FAS I), which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. More recently, it has been shown that POA targets PanD, an enzyme involved in coenzyme A biosynthesis.[1][2] Analogs of pyrazinamide may share this mechanism or exhibit novel modes of action.

G cluster_0 Mycobacterium PZA Pyrazinamide (PZA) PZase Pyrazinamidase (PncA) PZA->PZase Activation POA Pyrazinoic Acid (POA) PZase->POA H_ion H⁺ POA->H_ion Acidification PanD PanD (Aspartate Decarboxylase) POA->PanD Inhibition FAS1 Fatty Acid Synthase I (FAS I) POA->FAS1 Inhibition Cell_Death Bacterial Cell Death H_ion->Cell_Death Disruption of Membrane Potential CoA Coenzyme A Biosynthesis PanD->CoA Mycolic_Acid Mycolic Acid Synthesis FAS1->Mycolic_Acid CoA->Cell_Death Disruption of Metabolism Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Wall->Cell_Death Loss of Integrity

Caption: Proposed mechanism of action of Pyrazinamide.

Conclusion

This compound is a versatile starting material for the synthesis of a diverse library of pyrazinamide analogs. The protocols provided herein offer a general framework for the synthesis and purification of these compounds. The summarized biological data indicates that N-substituted 5-chloropyrazine-2-carboxamides can exhibit potent antimycobacterial activity, sometimes surpassing that of the parent drug, and can be active against PZA-resistant strains. Further exploration of the structure-activity relationships of these analogs is crucial for the development of new and effective treatments for tuberculosis.

References

Application Notes and Protocols: Esterification of 5-Chloropyrazine-2-carboxylic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyrazine-2-carboxylic acid and its ester derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The ester moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making the efficient and versatile esterification of the parent carboxylic acid a critical process in drug discovery and development. These application notes provide detailed protocols for the synthesis of various alkyl esters of this compound, offering researchers a selection of methods adaptable to different scales and substrate requirements.

The primary methods detailed herein are the direct esterification of the carboxylic acid and a two-step approach via the corresponding acyl chloride. Direct esterification is a classical approach, often catalyzed by acid, while the acyl chloride route provides a highly reactive intermediate suitable for esterification with a broad range of alcohols under milder conditions. Quantitative data for the synthesis of the methyl ester is presented, alongside generalized protocols for the synthesis of ethyl, propyl, and butyl esters, which can be adapted for other primary and secondary alcohols.

General Reaction Scheme

The esterification of this compound can be achieved through several synthetic routes. Two of the most common and effective methods are presented below:

Method A: Direct Acid-Catalyzed Esterification (Fischer Esterification)

This method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

C₅H₃ClN₂O₂ + R-OH --(H⁺)--> C₅H₂ClN₂O(OR) + H₂O

Method B: Esterification via Acyl Chloride

This two-step process involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with the desired alcohol.

Step 1: Formation of the Acyl Chloride C₅H₃ClN₂O₂ + SOCl₂ --> C₅H₂Cl₂N₂O + SO₂ + HCl

Step 2: Reaction of Acyl Chloride with Alcohol C₅H₂Cl₂N₂O + R-OH --> C₅H₂ClN₂O(OR) + HCl

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Chloropyrazine-2-carboxylate

This protocol details two effective methods for the synthesis of the methyl ester.

Method 1A: From this compound using Thionyl Chloride and Methanol (B129727)

  • Materials: this compound, Thionyl chloride (SOCl₂), Methanol (MeOH), Pyridine (B92270), Diethyl ether, Hexane, Ethyl acetate (B1210297) (EtOAc).

  • Procedure:

    • To a suspension of this compound (e.g., 2.00 g) in a suitable solvent like toluene (B28343) (e.g., 10.0 ml), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 ml) dropwise.

    • Heat the reaction mixture to reflux for a period of 4 hours.

    • After cooling, remove the solvent under reduced pressure.

    • To the residue, add methanol (e.g., 10.0 ml) and pyridine (e.g., 1.39 ml) and stir the resulting mixture overnight at room temperature.

    • Remove the solvent in vacuo.

    • Purify the residue by flash chromatography on silica (B1680970) gel (e.g., using a 20% ethyl acetate/cyclohexane eluent) to afford the pure methyl 5-chloropyrazine-2-carboxylate.[1]

Method 1B: From this compound using Trimethylsilyldiazomethane (B103560)

  • Materials: this compound, Diethyl ether, Methanol, Trimethylsilyldiazomethane (TMSCHN₂) solution (2 M in diethyl ether).

  • Procedure:

    • Dissolve this compound (e.g., 3.21 g, 20.3 mmol) in a mixture of diethyl ether (20 ml) and methanol (20.0 ml).

    • To this solution, add a 2 M solution of trimethylsilyldiazomethane in diethyl ether (20.3 ml, 40.5 mmol).[1]

    • Vigorous bubbling should be observed. The reaction is typically complete within 30 minutes, which can be monitored by LCMS.

    • Concentrate the reaction mixture under reduced pressure to yield methyl 5-chloropyrazine-2-carboxylate. The product is often of high purity (>95%) and can be used in subsequent steps without further purification.[1]

Protocol 2: General Procedure for the Synthesis of Alkyl 5-Chloropyrazine-2-carboxylates via the Acyl Chloride

This general protocol can be adapted for various primary and secondary alcohols such as ethanol, propanol, and butanol.

Step 1: Synthesis of 5-Chloropyrazine-2-carbonyl chloride

  • Materials: this compound, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), N,N-Dimethylformamide (DMF, catalytic), Anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound in an excess of thionyl chloride.

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 5-chloropyrazine-2-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Esterification of 5-Chloropyrazine-2-carbonyl chloride with an Alcohol

  • Materials: 5-Chloropyrazine-2-carbonyl chloride, the desired alcohol (e.g., ethanol, propanol, butanol), a non-nucleophilic base (e.g., pyridine or triethylamine), Anhydrous solvent (e.g., dichloromethane, diethyl ether, or THF).

  • Procedure:

    • Dissolve the crude 5-chloropyrazine-2-carbonyl chloride in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • In a separate flask, prepare a solution of the desired alcohol (1.0-1.2 equivalents) and a non-nucleophilic base (1.1-1.5 equivalents) in the same anhydrous solvent.

    • Add the alcohol/base solution dropwise to the cooled acyl chloride solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The reaction progress can be monitored by TLC or LCMS.

    • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

    • Separate the organic layer, and wash it successively with water, a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude ester can be purified by flash column chromatography or distillation.

Data Presentation

The following table summarizes the expected products and some of their known physical properties. Yields for the methyl ester are based on literature, while yields for other esters are expected to be high based on the reliability of the acyl chloride method.

Ester ProductAlcohol UsedMolecular FormulaMolecular Weight ( g/mol )Reported/Predicted Melting Point (°C)Reported/Predicted Boiling Point (°C)Expected Yield Range (%)
Methyl 5-chloropyrazine-2-carboxylateMethanolC₆H₅ClN₂O₂172.5789-90[1]242.8±35.0[1]55-95+[1]
Ethyl 5-chloropyrazine-2-carboxylateEthanolC₇H₇ClN₂O₂186.60N/AN/A>85 (estimated)
Propyl 5-chloropyrazine-2-carboxylate1-PropanolC₈H₉ClN₂O₂200.62N/AN/A>85 (estimated)
Isopropyl 5-chloropyrazine-2-carboxylate2-PropanolC₈H₉ClN₂O₂200.62N/AN/A>80 (estimated)
Butyl 5-chloropyrazine-2-carboxylate1-ButanolC₉H₁₁ClN₂O₂214.65N/AN/A>85 (estimated)

Visualizations

Experimental Workflow for Esterification via Acyl Chloride

Esterification_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification start This compound reagent1 SOCl₂ or (COCl)₂ (Catalytic DMF) process1 Reflux reagent1->process1 product1 5-Chloropyrazine-2-carbonyl Chloride process1->product1 reagent2 Alcohol (R-OH) + Base (e.g., Pyridine) product1->reagent2 Crude Product Transfer process2 Reaction at 0°C to RT reagent2->process2 workup Aqueous Workup process2->workup purification Purification (Chromatography/Distillation) workup->purification product2 Alkyl 5-Chloropyrazine-2-carboxylate purification->product2

Caption: Workflow for the two-step esterification of this compound.

Signaling Pathway Analogy: From Carboxylic Acid to Ester

While not a biological signaling pathway, the following diagram illustrates the logical progression of the chemical transformation, highlighting the activation of the carboxylic acid to a more reactive intermediate.

Chemical_Transformation A 5-Chloropyrazine-2- carboxylic Acid B Activated Intermediate (Acyl Chloride) A->B Activation (e.g., SOCl₂) D Alkyl 5-Chloropyrazine-2- carboxylate (Ester) B->D Nucleophilic Attack E Byproducts (SO₂, HCl, etc.) B->E Elimination C Alcohol (R-OH) C->D Ester Formation F Base (e.g., Pyridine) F->D HCl Scavenging

Caption: Logical flow of the ester synthesis via an activated acyl chloride intermediate.

Conclusion

The protocols provided offer reliable methods for the esterification of this compound with a range of alcohols. The choice of method will depend on the scale of the reaction, the lability of the starting materials, and the desired purity of the final product. For the synthesis of the methyl ester, direct methods are well-documented and effective. For other alkyl esters, the two-step procedure via the acyl chloride is recommended for its high reactivity and general applicability. These application notes should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of novel pyrazine-based compounds.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 5-Chloropyrazine-2-carboxylic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry for the functionalization of electron-deficient aromatic and heteroaromatic rings. 5-Chloropyrazine-2-carboxylic acid is a valuable building block in medicinal chemistry, and its derivatization through SNAr reactions with various amines allows for the synthesis of a diverse range of compounds with potential biological activity. The pyrazine (B50134) ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack. This is further enhanced by the presence of the electron-withdrawing carboxylic acid group at the 2-position, which facilitates the displacement of the chlorine atom at the 5-position by amine nucleophiles. These application notes provide an overview of the SNAr reactions of this compound with amines, including detailed experimental protocols and a summary of reaction conditions.

Reaction Mechanism and Regioselectivity

The SNAr reaction of this compound with an amine proceeds through a two-step addition-elimination mechanism. In the first step, the amine nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, particularly by the electron-withdrawing pyrazine nitrogens and the carboxylic acid group. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the 5-amino-substituted pyrazine-2-carboxylic acid derivative.

Due to the electronic properties of the substituted pyrazine ring, the nucleophilic attack occurs selectively at the 5-position. The carboxylic acid group at the 2-position strongly activates the C5 position for nucleophilic attack.[1]

Quantitative Data Summary

The following table summarizes representative reaction conditions for the nucleophilic aromatic substitution of this compound and its derivatives with various amines. It is important to note that reaction conditions can be highly dependent on the specific amine used, and optimization may be necessary.

Amine NucleophileSubstrateSolventBaseConditionsYieldReference
Aqueous Ammonia (B1221849) (25%)This compoundWater-Microwave, 100 °C, 30 min, 80 WNot specified[2]
Various non-aromatic aminesN-benzyl-5-chloropyrazine-2-carboxamideEthanol (B145695)Triethylamine (B128534) (1 eq.)Reflux, 8 hNot specified[3]
Morpholine2-ChloropyrazineWaterKFNot specifiedHigh[4]

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with Non-Aromatic Amines

This protocol is adapted from a procedure for the analogous N-benzyl-5-chloropyrazine-2-carboxamide and is a good starting point for a variety of non-aromatic amines.[3]

Materials:

Procedure:

  • Dissolve 1 mmol of this compound in a suitable amount of ethanol in a round-bottom flask.

  • Add 1 equivalent of triethylamine to the solution.

  • Add 5 equivalents of the desired non-aromatic amine to the reaction mixture.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1) eluent system.

  • Upon completion, add a small amount of silica gel to the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient elution.

  • To remove any residual amine, the final product can be recrystallized from ethanol.

Protocol 2: Microwave-Assisted Synthesis of 5-Aminopyrazine-2-carboxylic Acid[2]

Materials:

  • This compound (317 mg, 2 mmol)

  • 25% (m/m) aqueous ammonia solution (3 mL)

  • 10% Hydrochloric acid

  • Deionized water

Procedure:

  • In a 10 mL microwave pressurized vial, combine this compound (317 mg, 2 mmol) and 25% (m/m) aqueous ammonia solution (3 mL).

  • Stir the mixture and subject it to microwave irradiation at 100 °C for 30 minutes with a power output of 80 W.[2]

  • After the reaction is complete, transfer the contents of the vial to a petri dish.

  • Heat the petri dish on a water bath with intermittent stirring until a dry solid (the ammonium (B1175870) salt of the product) is obtained.[2]

  • To obtain the free acid, dissolve the ammonium salt in water.

  • Adjust the pH of the solution to 4 by the dropwise addition of 10% hydrochloric acid.[2]

  • Cool the mixture at room temperature for 5 minutes and then place it in a refrigerator for 15 minutes.[2]

  • Collect the precipitated free acid crystals by filtration and dry them overnight.[2]

Visualizations

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer + R-NH2 nuc Amine (R-NH2) prod 5-Aminopyrazine-2-carboxylic acid meisenheimer->prod - Cl- lg Chloride Ion (Cl-)

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow start Start dissolve Dissolve this compound and base in solvent start->dissolve add_amine Add amine nucleophile dissolve->add_amine react Heat (conventional or microwave) add_amine->react monitor Monitor reaction by TLC react->monitor workup Work-up (e.g., acidification, extraction) monitor->workup Reaction complete purify Purification (e.g., column chromatography, recrystallization) workup->purify product Final Product purify->product

Caption: General experimental workflow for the SNAr reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Chloropyrazine-2-carboxylic acid. Our aim is to help you improve your yield and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, particularly through the common method of hydrolyzing methyl 5-chloropyrazine-2-carboxylate.

Question: Why is my yield of this compound unexpectedly low?

A low yield can be attributed to several factors ranging from incomplete reaction to product loss during workup. Consider the following potential causes and solutions:

  • Incomplete Hydrolysis: The hydrolysis of the starting ester may not have gone to completion.

    • Solution: Ensure the molar ratio of the base (e.g., LiOH, K₂CO₃) to the ester is sufficient.[1][2] Some protocols suggest using a slight excess of the base.[1] Also, consider extending the reaction time. Monitoring the reaction progress via HPLC can help determine the optimal reaction time.[1]

  • Product Loss During Extraction: The product might not be efficiently extracted from the aqueous layer after acidification.

    • Solution: this compound is extracted into an organic solvent (like ethyl acetate) after acidifying the aqueous layer.[2] Ensure the pH of the aqueous layer is sufficiently low (around pH 2) to protonate the carboxylic acid, making it more soluble in the organic solvent.[3] Perform multiple extractions with the organic solvent to maximize recovery.[2]

  • Suboptimal Reaction Temperature: The reaction temperature might not be optimal for the chosen base and solvent system.

    • Solution: While many procedures are conducted at room temperature, gentle heating could potentially increase the reaction rate.[2] However, be cautious as higher temperatures might also promote side reactions.

Question: My final product is not pure. What are the likely impurities and how can I remove them?

The most common impurity is the unreacted starting material, methyl 5-chloropyrazine-2-carboxylate.

  • Identifying the Impurity: The presence of the starting ester can be confirmed using analytical techniques like HPLC or NMR spectroscopy.[1]

  • Removal of Unreacted Starting Material:

    • Extraction: During the workup, after basifying the reaction mixture, the unreacted ester will be more soluble in an organic solvent, while the carboxylate salt of the product will remain in the aqueous layer. Washing the aqueous layer with an organic solvent before acidification can help remove the unreacted ester.

    • Recrystallization: If the impurity persists, recrystallization of the final product from a suitable solvent system is a standard purification technique.

Question: The reaction seems to be very slow. How can I increase the reaction rate?

  • Choice of Base: The rate of hydrolysis can be influenced by the strength of the base. Lithium hydroxide (B78521) (LiOH) is a strong base and is reported to lead to high yields in a green and efficient manner.[1][4][5]

  • Solvent System: The choice of solvent can affect the solubility of the reactants and thus the reaction rate. While some methods use a mixture of an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) and water[2][3], a greener approach using only water has also been reported to be effective.[1]

  • Temperature: As mentioned, carefully increasing the reaction temperature can speed up the reaction. However, this should be done with caution to avoid potential degradation or side reactions.

Frequently Asked Questions (FAQs)

What is the most common synthetic route to this compound?

The most frequently cited method is the hydrolysis of its corresponding methyl ester, methyl 5-chloropyrazine-2-carboxylate.[1][2][4][5] This is a straightforward and often high-yielding reaction.

What are the typical reagents and conditions for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate?

Commonly used bases include lithium hydroxide (LiOH) and potassium carbonate (K₂CO₃).[1][2] The reaction is often carried out in a solvent system of water, sometimes with a co-solvent like methanol or tetrahydrofuran, at room temperature.[1][2][3]

How is the product typically isolated and purified?

After the hydrolysis is complete, the reaction mixture is acidified with a strong acid such as hydrochloric acid (HCl) to a pH of about 2.[2][3] This protonates the carboxylate, causing the this compound to precipitate or be ready for extraction. The product is then typically extracted with an organic solvent like ethyl acetate.[2] The combined organic layers are then dried and the solvent is removed under reduced pressure to yield the final product.[2] Further purification can be achieved by recrystallization if necessary.

Data Presentation

Table 1: Comparison of Different Hydrolysis Protocols for the Synthesis of this compound

Starting MaterialBaseSolvent(s)Reaction TimeYieldReference
Methyl 5-chloropyrazine-2-carboxylateLithium hydroxide (LiOH)Water1.5 h (addition)High[1]
Methyl 5-chloropyrazine-2-carboxylatePotassium carbonate (K₂CO₃)Methanol, Water2 h72.6%[2]
Methyl 5-chloropyrazine-2-carboxylatePotassium carbonate (K₂CO₃)Tetrahydrofuran, Water42 h96%[3]

Experimental Protocols & Visualizations

Experimental Workflow: Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate

The following diagram outlines a typical experimental workflow for the synthesis of this compound via hydrolysis.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start: Methyl 5-chloropyrazine-2-carboxylate reagents Add Base (e.g., LiOH or K₂CO₃) + Solvent (e.g., Water) start->reagents stir Stir at Room Temperature reagents->stir monitor Monitor Reaction (e.g., by HPLC) stir->monitor acidify Acidify with HCl (to pH ~2) monitor->acidify Upon Completion extract Extract with Ethyl Acetate (x2) acidify->extract dry Dry Organic Layer (e.g., over MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate product Crude Product evaporate->product recrystallize Recrystallization (if necessary) product->recrystallize final_product Pure 5-Chloropyrazine-2- carboxylic acid recrystallize->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_workflow cluster_yield Low Yield cluster_extraction Extraction Issues cluster_purity Purity Issues start Problem Identified check_completion Check Reaction Completion (TLC/HPLC) start->check_completion Low Yield check_ph Check Aqueous pH After Acidification identify_impurity Identify Impurity (NMR/HPLC) start->identify_impurity Impure Product incomplete Incomplete Reaction check_completion->incomplete extend_time Action: - Extend reaction time - Increase base stoichiometry incomplete->extend_time No complete Reaction Complete incomplete->complete Yes complete->check_ph ph_ok pH ~2? check_ph->ph_ok adjust_ph Action: Add more acid ph_ok->adjust_ph No multiple_extractions Perform Multiple Extractions ph_ok->multiple_extractions Yes unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm recrystallize Action: Recrystallize product unreacted_sm->recrystallize Yes other_impurity Other Impurity unreacted_sm->other_impurity No

Caption: A decision-making diagram for troubleshooting the synthesis of this compound.

References

Technical Support Center: Recrystallization of 5-Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 5-Chloropyrazine-2-carboxylic acid. It includes troubleshooting advice, frequently asked questions, experimental protocols, and key data to facilitate the purification of this important compound.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Problem Possible Cause Solution
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly: Insufficient time for nucleation and crystal growth. 3. Supersaturation without nucleation: The solution is supersaturated, but crystal formation has not initiated.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again slowly.[1] 2. Allow the solution to cool to room temperature slowly, then place it in an ice bath.[1] 3. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound if available.
The compound "oils out" instead of crystallizing. 1. High concentration of impurities: Impurities can lower the melting point of the mixture. 2. The boiling point of the solvent is higher than the melting point of the solute: The compound melts before it dissolves. 3. The solution is too concentrated. 1. Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization. The addition of activated charcoal to the hot solution can sometimes help remove colored impurities.[1] 2. Select a solvent with a lower boiling point. The melting point of this compound is approximately 149-151 °C.[2] 3. Re-heat the solution and add a small amount of additional solvent to decrease the concentration. Cool slowly.
Low recovery of purified crystals. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization during hot filtration: The product crystallized on the filter paper or in the funnel stem. 3. The crystals were not completely collected. 1. Reduce the volume of solvent used for dissolution. Cool the filtrate in an ice bath to maximize precipitation. 2. Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution. Use a slight excess of hot solvent to prevent premature crystallization. The excess can be boiled off after filtration. 3. Ensure all crystals are scraped from the flask and filter paper. Wash the crystals with a minimal amount of ice-cold solvent.
The purified crystals are colored. 1. Colored impurities are present in the crude material. 2. The compound decomposed during heating. 1. Add a small amount of activated charcoal to the hot, dissolved solution. Boil for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Avoid prolonged heating. Use a solvent that allows for dissolution at a lower temperature if possible.

Frequently Asked Questions (FAQs)

Q1: What is the appearance and melting point of pure this compound?

A1: Pure this compound is a white to light yellow or pale cream powder or crystal.[2][3] Its melting point is reported to be in the range of 149 °C to 151 °C, with decomposition.[2]

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: Based on the carboxylic acid functionality, suitable solvents include water, ethanol (B145695), and methanol (B129727), or mixtures thereof.[4] A synthesis described in a patent used a mixture of methanol and water.[5] Given its structure, other polar organic solvents like ethyl acetate (B1210297) could also be effective. A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Q3: How can I determine the best solvent for recrystallization?

A3: To determine the best solvent, small-scale solubility tests are recommended. Place a small amount of the crude compound in separate test tubes and add a few drops of different solvents. A good solvent will dissolve the compound when heated but show low solubility at room temperature.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" is the separation of the dissolved compound as a liquid instead of solid crystals upon cooling.[6][7] This can occur if the solution is too concentrated, if there are significant impurities, or if the melting point of the compound is lower than the boiling point of the solvent.[6] To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent with a lower boiling point.[7]

Q5: How can I improve the yield of my recrystallization?

A5: To improve the yield, use the minimum amount of hot solvent necessary to completely dissolve the crude product. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation. When collecting the crystals by filtration, wash them with a very small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.

Quantitative Data Summary

The following table summarizes estimated solubility data for this compound in common laboratory solvents. Note: This data is estimated based on general principles for similar compounds and should be confirmed experimentally.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
WaterLowModerateGood (especially for mixed solvent systems)
MethanolModerateHighGood (can be used alone or in a mixed system)
EthanolModerateHighGood (can be used alone or in a mixed system)
Ethyl AcetateModerateHighPotentially Good
AcetoneHighVery HighPoor (high solubility at room temperature)
DichloromethaneLowLowPoor
HexaneVery LowVery LowPoor (good as an anti-solvent)

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Mixed Solvent Recrystallization (e.g., using Methanol-Water)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold methanol-water mixture.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Collect Impurities ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash soluble_impurities Soluble Impurities in Mother Liquor vacuum_filtration->soluble_impurities Remove Filtrate dry Dry Crystals wash->dry end_product End: Pure Crystals dry->end_product

Caption: Workflow for the recrystallization of this compound.

References

Common side products in the synthesis of 5-Chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloropyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate: This is a widely used method involving the saponification of the methyl ester using a base such as lithium hydroxide (B78521) (LiOH) or potassium carbonate (K2CO3) in a solvent system like methanol (B129727)/water or tetrahydrofuran/water.[1][2][3]

  • From 2-Aminopyrazine (B29847): This route involves the chlorination of 2-aminopyrazine to form 5-chloro-2-aminopyrazine, followed by a Sandmeyer-type reaction where the amino group is converted to a carboxylic acid via diazotization and subsequent reaction.

Q2: What are the expected main side products in the hydrolysis of Methyl 5-chloropyrazine-2-carboxylate?

A2: The primary side products of concern during the hydrolysis of Methyl 5-chloropyrazine-2-carboxylate are:

  • Unreacted Methyl 5-chloropyrazine-2-carboxylate: This results from incomplete hydrolysis.

  • 5-Hydroxypyrazine-2-carboxylic acid: This can form via nucleophilic substitution of the chloride with a hydroxide ion, particularly under strong basic conditions or elevated temperatures. The use of sodium hydroxide has been reported to favor the formation of this byproduct.[3]

  • Pyrazine-2,5-dicarboxylic acid: If the starting material contains impurities from its synthesis, such as dimethylated pyrazines that get oxidized, this could be a potential, though less common, side product.

Q3: What impurities can arise from the synthesis starting with 2-aminopyrazine?

A3: The multi-step synthesis from 2-aminopyrazine can introduce several impurities:

  • Over-chlorinated pyrazine (B50134) species: During the chlorination of 2-aminopyrazine, di- or even tri-chlorinated pyrazines can be formed.

  • Phenolic byproducts: The diazotization of 5-chloro-2-aminopyrazine can be sensitive. If the diazonium salt reacts with water before the intended carboxylating agent, it can form 5-chloro-2-hydroxypyrazine.

  • Incomplete diazotization: Residual 5-chloro-2-aminopyrazine may remain if the diazotization reaction does not go to completion.

Q4: Can this compound decompose during workup or storage?

A4: Yes, decarboxylation to form 2-chloropyrazine (B57796) is a potential degradation pathway, especially if the product is subjected to high temperatures.

Troubleshooting Guides

Issue 1: Low Yield of this compound from Hydrolysis

Symptoms:

  • The final isolated product weight is significantly lower than the theoretical yield.

  • TLC or HPLC analysis of the crude product shows a significant amount of starting material (Methyl 5-chloropyrazine-2-carboxylate).

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Hydrolysis - Increase Reaction Time: Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. - Increase Base Equivalents: Use a slight excess of the base (e.g., 1.1-1.5 equivalents of LiOH). - Elevate Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C), but be cautious as this may promote the formation of 5-hydroxypyrazine-2-carboxylic acid.
Product Loss During Workup - Acidification: Ensure the aqueous layer is sufficiently acidified (pH ~2) to fully protonate the carboxylate and precipitate the product. - Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions to ensure complete recovery.
Issue 2: Presence of 5-Hydroxypyrazine-2-carboxylic acid Impurity

Symptoms:

  • NMR or Mass Spectrometry data indicates the presence of a compound with a mass corresponding to 5-hydroxypyrazine-2-carboxylic acid.

  • The product may have a different melting point or appearance than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh Reaction Conditions - Choice of Base: Use a milder base like potassium carbonate or lithium hydroxide instead of sodium hydroxide.[3] - Temperature Control: Maintain the reaction at room temperature or below. Avoid excessive heating.
Prolonged Reaction Time at High pH - Monitor Reaction Progress: Once the starting material is consumed (as monitored by TLC/HPLC), proceed with the workup promptly to avoid prolonged exposure to basic conditions.

Experimental Protocols

Synthesis of this compound via Hydrolysis

  • Dissolution: Dissolve Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Addition of Base: Add potassium carbonate (1.0-1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Workup: Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.

  • Acidification: Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizing Reaction Pathways

hydrolysis_pathway start Methyl 5-chloropyrazine- 2-carboxylate product 5-Chloropyrazine- 2-carboxylic acid start->product Hydrolysis (e.g., LiOH, H2O) side_product 5-Hydroxypyrazine- 2-carboxylic acid start->side_product Nucleophilic Substitution (e.g., NaOH, heat) incomplete Unreacted Starting Material start->incomplete Incomplete Reaction troubleshooting_workflow cluster_yield Yield Issues cluster_purity Purity Issues start Start Synthesis check_purity Analyze Crude Product (TLC, HPLC, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield impurity Impurity Detected? low_yield->impurity No incomplete_hydrolysis Incomplete Hydrolysis: - Increase reaction time - Increase base eq. low_yield->incomplete_hydrolysis Yes workup_loss Workup Loss: - Check pH - Increase extractions low_yield->workup_loss Yes, starting material consumed hydroxy_impurity 5-Hydroxy Impurity: - Use milder base - Lower temperature impurity->hydroxy_impurity Yes end_ok Product Meets Specs impurity->end_ok No end_rework Purify or Rerun incomplete_hydrolysis->end_rework workup_loss->end_rework hydroxy_impurity->end_rework

References

Technical Support Center: Overcoming Poor Solubility of 5-Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-Chloropyrazine-2-carboxylic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound stems from its molecular structure. The presence of a carboxylic acid group and two nitrogen atoms in the pyrazine (B50134) ring allows for strong intermolecular hydrogen bonding. These strong interactions lead to a stable crystal lattice that requires a significant amount of energy to break down and dissolve in a solvent.

Q2: What are the most common strategies to improve the solubility of this compound for a reaction?

A2: The primary strategies to enhance the solubility of this compound include:

  • Salt Formation: Converting the carboxylic acid to a more soluble salt form by reacting it with a base.

  • Co-solvent Systems: Using a mixture of solvents to modulate the polarity of the reaction medium.

  • Derivatization: Temporarily or permanently modifying the carboxylic acid group to a more soluble functional group, such as an ester.

  • Temperature Adjustment: Increasing the temperature of the reaction mixture can often improve solubility, although the stability of the compound and other reactants must be considered.

Q3: How do I choose the best solubilization strategy for my specific reaction?

A3: The choice of strategy depends on several factors, including the reaction conditions (e.g., temperature, pH), the nature of the other reactants, and the desired final product. For instance, if your reaction is performed in an aqueous or protic solvent, converting the acid to a salt might be the most effective approach. For reactions in aprotic organic solvents, a co-solvent system or derivatization might be more suitable. The decision-making process can be visualized in the flowchart below.

Troubleshooting Guide

Issue Possible Cause Recommended Solutions
This compound is not dissolving in the chosen solvent. The solvent is not polar enough to break the crystal lattice of the acid.- Try a more polar aprotic solvent such as DMF or DMSO. - Consider using a co-solvent system (e.g., THF/water, Dioxane/water). - Gently heat the mixture while monitoring for any degradation.
The reaction is sluggish or incomplete. Poor solubility is limiting the concentration of the acid in the solution, leading to slow reaction kinetics.- Convert the acid to its corresponding salt (e.g., sodium or potassium salt) to increase its concentration in polar solvents. - If applicable to your synthesis, convert the carboxylic acid to its more reactive acid chloride, which may also have better solubility in common organic solvents.
Precipitation occurs during the reaction. The product of the reaction is insoluble in the reaction medium, or a change in temperature or solvent composition is causing the starting material or product to crash out.- Analyze the precipitate to determine its identity. - If it is the product, this could be beneficial for purification. - If it is the starting material, a different solvent system or higher temperature may be required.
Difficulty in purifying the product due to the presence of high-boiling point solvents (e.g., DMF, DMSO). These solvents are effective for dissolution but can be challenging to remove.- If possible, use a lower-boiling point solvent or co-solvent system. - Employ high-vacuum distillation or lyophilization for removal. - Consider performing an aqueous work-up to extract the product, if it is soluble in an organic solvent and the high-boiling point solvent is water-miscible.

Data Presentation

SolventQualitative Solubility at Room TemperatureNotes
WaterVery Slightly SolubleSolubility can be significantly increased by adjusting the pH to be more basic.
MethanolSlightly Soluble
EthanolSlightly Soluble
IsopropanolSparingly Soluble
Acetone (B3395972)Slightly Soluble
Ethyl AcetateSparingly SolubleOften used for extraction after acidification.[1]
DichloromethaneSparingly Soluble
TolueneInsoluble
Tetrahydrofuran (THF)Slightly to Moderately SolubleOften used in combination with water as a co-solvent system.[1]
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)SolubleSonication or gentle heating may be required for complete dissolution.[2]

Experimental Protocols

Protocol 1: Preparation of the Sodium Salt of this compound for Improved Aqueous Solubility

This protocol describes the in-situ formation of the sodium salt of this compound, which can then be used in subsequent aqueous-based reactions.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

  • Water (deionized)

  • pH meter or pH paper

Procedure:

  • To a reaction flask containing the desired amount of water, add this compound.

  • While stirring, slowly add a stoichiometric amount of a base (e.g., 1 equivalent of NaOH or 0.5 equivalents of Na₂CO₃).

  • Monitor the pH of the solution. Continue to add the base dropwise until the solid has completely dissolved and the pH is in the desired range for the subsequent reaction (typically pH 7-9).

  • The resulting aqueous solution of sodium 5-chloropyrazine-2-carboxylate can be used directly in the next reaction step.

Protocol 2: Amide Coupling Reaction Using a Co-solvent System

This protocol provides a general procedure for an amide coupling reaction where the poor solubility of this compound is overcome by using a co-solvent system and converting the acid to its more reactive acid chloride in situ.[3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A substituted aniline (B41778)

  • Pyridine (or another suitable base)

  • Dry benzene (B151609) (or another suitable anhydrous, non-polar solvent)

  • Dry acetone (or another suitable polar aprotic solvent)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in dry benzene.

  • Add thionyl chloride (1.5 equivalents) to the suspension.

  • Reflux the mixture for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride and benzene under reduced pressure.

  • Dissolve the resulting crude 5-chloropyrazine-2-carbonyl chloride in dry acetone.

  • In a separate flask, dissolve the substituted aniline (1 equivalent) in dry pyridine.

  • Slowly add the solution of the acid chloride to the aniline solution with stirring at room temperature.

  • Continue stirring for 30 minutes after the addition is complete.

  • Pour the reaction mixture into cold water to precipitate the crude amide product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol).

Visualizations

G start Poorly Soluble This compound reaction_type What is the nature of the reaction solvent? start->reaction_type aqueous Aqueous or Protic reaction_type->aqueous aprotic Aprotic Organic reaction_type->aprotic salt Strategy: Form a Salt (e.g., with NaOH, KOH) aqueous->salt derivatize Is derivatization permissible? aprotic->derivatize cosolvent Strategy: Use a Co-solvent System (e.g., DMF, DMSO, THF/water) derivatize->cosolvent No ester Strategy: Convert to Ester or Acid Chloride derivatize->ester Yes

Caption: Decision tree for selecting a solubilization strategy.

G start Start: this compound (Solid) add_solvent Add Anhydrous Solvent (e.g., Benzene) start->add_solvent add_socl2 Add Thionyl Chloride add_solvent->add_socl2 reflux Reflux to form Acid Chloride add_socl2->reflux remove_solvent Remove Solvent/Excess Reagent (in vacuo) reflux->remove_solvent dissolve_acid_chloride Dissolve Acid Chloride in Dry Acetone remove_solvent->dissolve_acid_chloride coupling Combine Solutions and Stir dissolve_acid_chloride->coupling prepare_amine Prepare Solution of Amine in Pyridine prepare_amine->coupling precipitate Pour into Water to Precipitate Product coupling->precipitate isolate Filter, Wash, and Recrystallize Amide Product precipitate->isolate end End: Purified Amide isolate->end

Caption: Experimental workflow for an amide coupling reaction.

References

Stability of 5-Chloropyrazine-2-carboxylic acid in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloropyrazine-2-carboxylic acid in acidic and basic media. The information is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

This compound is a heterocyclic carboxylic acid used as a building block in pharmaceutical synthesis. While generally stable under standard conditions, its stability is pH-dependent and can be compromised under forced conditions (e.g., elevated temperatures and extreme pH). In acidic media, the molecule is relatively stable, but harsh conditions can lead to potential degradation. In basic media, it is susceptible to nucleophilic substitution of the chlorine atom, particularly at elevated temperatures.

Q2: What is the primary degradation pathway for this compound in basic media?

The primary degradation pathway in basic media is the hydrolysis of the chloro group. This nucleophilic aromatic substitution reaction replaces the chlorine atom with a hydroxyl group, forming 5-hydroxypyrazine-2-carboxylic acid . This reaction is accelerated by increased temperature and higher concentrations of the base.

Q3: What are the likely degradation pathways in acidic media?

Under typical acidic conditions, this compound is expected to be more stable than in basic media. The pyrazine (B50134) ring and the carboxylic acid group are generally resistant to acid hydrolysis. However, under forcing conditions such as high temperatures and concentrated acid, potential degradation could occur, possibly leading to decarboxylation, although this is less common. Extensive degradation might lead to the opening of the pyrazine ring.

Q4: What is the recommended approach for assessing the stability of this compound?

Forced degradation studies are the standard approach for evaluating the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the compound to a range of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and light, as recommended by ICH guidelines.[2] The goal is to induce degradation, typically in the range of 5-20%, to identify potential degradation products and develop a stability-indicating analytical method.[1]

Q5: Which analytical technique is most suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for assessing the purity and stability of this compound.[4] A properly developed stability-indicating HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of any changes over time.

Troubleshooting Guides

This section addresses specific issues that may arise during the execution of stability studies.

Issue 1: No Degradation Observed Under Stress Conditions
  • Question: I have subjected this compound to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours, but my HPLC analysis shows no significant degradation. What should I do?

  • Answer:

    • Increase Stress Severity: The conditions may not be harsh enough to induce degradation. Gradually increase the severity of the stress.

      • For Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., to 1 M HCl or 1 M NaOH). You can also increase the temperature (e.g., to 80°C or reflux) or extend the exposure time.[5]

      • Check Compound Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the acidic or basic conditions. A co-solvent might be necessary, but its stability under the test conditions must be verified.

    • Confirm Method Suitability: Ensure your analytical method is capable of detecting small changes. Check the peak purity of the main compound to see if any co-eluting impurities are hidden.

Issue 2: Excessive or Complete Degradation Observed
  • Question: After treating my sample with 1 M NaOH at 80°C for 6 hours, the peak for this compound has completely disappeared from the chromatogram. How can I achieve the target 5-20% degradation?

  • Answer:

    • Reduce Stress Severity: The applied stress is too aggressive. Reduce the intensity of the conditions.

      • For Acid/Base Hydrolysis: Lower the concentration of the acid or base (e.g., from 1 M to 0.1 M or 0.01 M), decrease the temperature (e.g., from 80°C to 60°C or room temperature), or significantly shorten the exposure time (e.g., check at 1, 2, and 4-hour intervals).

    • Time-Point Study: Conduct a time-course study with frequent sampling at early time points to capture the degradation profile before it reaches completion.

Issue 3: Poor Resolution Between Parent Peak and Degradation Product in HPLC
  • Question: My HPLC results show a new peak, likely a degradant, but it is not well-separated from the main this compound peak. How can I improve the resolution?

  • Answer:

    • Optimize HPLC Method: Method optimization is necessary to achieve adequate separation.

      • Gradient Modification: If using an isocratic method, switch to a gradient elution. If already using a gradient, make it shallower to increase the separation between closely eluting peaks.

      • Mobile Phase pH: Adjust the pH of the aqueous component of your mobile phase. Since the analyte and potential degradants are carboxylic acids, small changes in pH can significantly alter their retention times.

      • Organic Modifier: Change the organic solvent in your mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) as this can alter selectivity.

      • Column Chemistry: If other optimizations fail, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase instead of a standard C18).

Issue 4: Appearance of Multiple Unexpected Peaks
  • Question: My forced degradation study under basic conditions generated several small, unexpected peaks in addition to the expected 5-hydroxypyrazine-2-carboxylic acid. What could be their source?

  • Answer:

    • Secondary Degradation: Over-stressing the sample can cause the primary degradant (5-hydroxypyrazine-2-carboxylic acid) to degrade further into secondary products. Try using milder conditions to minimize this.

    • Placebo or Reagent Interference: Analyze a blank sample containing only the stress reagents (e.g., NaOH in water) and run it through the same conditions to ensure the extra peaks are not artifacts from the reagents or solvent.

    • Complex Degradation Pathway: The molecule may have more than one degradation pathway. Further investigation using techniques like LC-MS would be required to identify the structures of these unknown impurities.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate expected outcomes.

Table 1: Stability of this compound in Acidic Medium (1 M HCl at 80°C)

Time (hours)Assay of this compound (%)Total Impurities (%)
0100.00.0
498.21.8
896.53.5
1294.85.2
2490.19.9

Table 2: Stability of this compound in Basic Medium (0.1 M NaOH at 60°C)

Time (hours)Assay of this compound (%)% 5-hydroxypyrazine-2-carboxylic acidTotal Impurities (%)
0100.00.00.0
295.34.64.7
490.89.09.2
883.116.516.9
1275.923.624.1

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Medium

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Application: Transfer 5 mL of the stock solution into a flask. Add 5 mL of 2 M HCl to achieve a final concentration of 0.5 mg/mL in 1 M HCl.

  • Incubation: Heat the flask in a water bath set to 80°C.

  • Time Points: Withdraw aliquots (e.g., 1 mL) at specified time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Neutralization and Dilution: Immediately neutralize the withdrawn aliquot with an appropriate volume of 2 M NaOH. Dilute the neutralized sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method. A control sample stored at room temperature and protected from light should be analyzed concurrently.

Protocol 2: Forced Degradation in Basic Medium

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Application: Transfer 5 mL of the stock solution into a flask. Add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubation: Heat the flask in a water bath set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 1 mL) at specified time intervals (e.g., 0, 2, 4, 8, and 12 hours).

  • Neutralization and Dilution: Immediately neutralize the withdrawn aliquot with an appropriate volume of 0.2 M HCl. Dilute the neutralized sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method. A control sample should be analyzed in parallel.

Visualizations

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep Prepare 1 mg/mL Stock Solution of 5-CPCA acid Acid Hydrolysis (e.g., 1 M HCl, 80°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base sampling Withdraw Aliquots at Time Points acid->sampling base->sampling neutralize Neutralize Sample (Quench Reaction) sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc Analyze by Stability- Indicating HPLC dilute->hplc

Caption: Experimental workflow for forced degradation studies.

G cluster_acid Acidic Conditions (e.g., HCl, Δ) cluster_base Basic Conditions (e.g., NaOH, Δ) CPCA This compound acid_path Relatively Stable (Potential for minor degradation /decarboxylation under harsh conditions) CPCA->acid_path  Forced Conditions HPCA 5-Hydroxypyrazine-2-carboxylic acid (Primary Degradant) CPCA->HPCA  Nucleophilic Substitution

Caption: Potential degradation pathways for this compound.

References

Preventing degradation of 5-Chloropyrazine-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5-Chloropyrazine-2-carboxylic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal preservation of its chemical integrity, storage at room temperature is generally acceptable.

Q2: What are the primary degradation pathways for this compound?

A2: The main potential degradation pathways for this compound are hydrolysis of the chloro group and decarboxylation. Hydrolysis, particularly under basic conditions, can lead to the formation of 5-hydroxypyrazine-2-carboxylic acid.[2] Thermal stress may induce decarboxylation, resulting in the loss of the carboxylic acid group. Photodegradation is also a possibility for chlorinated heterocyclic compounds, which can lead to hydroxylation or other complex reactions.

Q3: What are the common impurities that might be present in this compound?

A3: Potential impurities can include starting materials from the synthesis, such as methyl 5-chloropyrazine-2-carboxylate if the hydrolysis step is incomplete.[2] Additionally, the hydrolysis product, 5-hydroxypyrazine-2-carboxylic acid, may be present as a degradation impurity.[2]

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not extensively documented in publicly available literature, related chlorinated aromatic compounds are known to be susceptible to photodegradation. Therefore, it is a best practice to store the compound protected from light to minimize the risk of photochemical decomposition.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results

Possible Cause: Degradation of this compound due to improper storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a cool, dry, and dark place.

  • Perform Purity Analysis: Assess the purity of the stored material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks may indicate degradation.

  • Compare with a New Batch: If possible, compare the performance of the stored material with a fresh, unopened batch of this compound.

Issue 2: Appearance of Unidentified Peaks in Chromatogram

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Identify Potential Degradants: Based on the known degradation pathways, the new peaks could correspond to 5-hydroxypyrazine-2-carboxylic acid (from hydrolysis) or 2-chloropyrazine (B57796) (from decarboxylation).

  • Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study can be performed on a sample of pure this compound. This involves subjecting the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally induce degradation and then analyzing the resulting mixture.

  • Mass Spectrometry Analysis: For definitive identification of the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the molecular weight of the impurities.

Quantitative Data Summary

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Relatively StableMinor hydrolysis to 5-hydroxypyrazine-2-carboxylic acid
Neutral (e.g., Water) StableVery slow hydrolysis
Basic (e.g., 0.1 M NaOH) Prone to Degradation5-hydroxypyrazine-2-carboxylic acid
Oxidative (e.g., 3% H₂O₂) Likely StablePotential for N-oxide formation or ring opening
Thermal (e.g., >150 °C) Prone to Degradation2-Chloropyrazine (via decarboxylation)
Photolytic (e.g., UV light) Potentially UnstableHydroxylated and other photoproducts

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method that can be optimized for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at its melting point (around 150-160 °C) for 1 hour.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above, alongside an unstressed control sample.

Visualizations

degradation_pathways main 5-Chloropyrazine- 2-carboxylic acid hydrolysis_product 5-Hydroxypyrazine- 2-carboxylic acid main->hydrolysis_product Hydrolysis (e.g., NaOH, H₂O) decarboxylation_product 2-Chloropyrazine main->decarboxylation_product Thermal Stress (Heat) photodegradation_product Hydroxylated Products main->photodegradation_product Photodegradation (UV Light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_troubleshooting Troubleshooting cluster_analysis Purity Analysis storage Store in cool, dry, dark place in a tightly sealed container hplc Stability-Indicating HPLC Method storage->hplc Regular Quality Control issue Observe Degradation (e.g., new HPLC peaks) forced_degradation Perform Forced Degradation Study issue->forced_degradation issue->hplc Confirm Degradation lcms LC-MS Analysis for Impurity Identification forced_degradation->lcms

References

Technical Support Center: Optimizing Catalyst Selection for 5-Chloropyrazine-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalytic reactions with 5-Chloropyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the functionalization of this important heterocyclic building block.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound are a common challenge. This is often due to the inherent low reactivity of the C-Cl bond on the electron-deficient pyrazine (B50134) ring and potential interference from the carboxylic acid group.[1][2] A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inappropriate Catalyst System: The choice of palladium precursor and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]

    • Solution: Employ highly active catalyst systems. Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are often necessary to promote the difficult oxidative addition step.[1][4] N-heterocyclic carbene (NHC) ligands can also be effective.[1]

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring and the carboxylate group can coordinate to the palladium center, inhibiting its catalytic activity.[3]

    • Solution: The use of bulky ligands can sterically shield the palladium center from inhibitory coordination.[1]

  • Ineffective Base: The base activates the boronic acid for the transmetalation step. The choice of base is crucial and can be substrate-dependent.[1] The carboxylic acid group on the substrate can also be deprotonated by the base, potentially affecting its solubility and reactivity.

    • Solution: Screen different bases. Strong, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in challenging couplings.[1][2]

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield.

    • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2][3]

      • Solution: Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts instead of boronic acids.[1]

    • Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species.[1][2]

      • Solution: Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[2]

  • Suboptimal Reaction Temperature: Higher temperatures may be required to overcome the activation energy for the C-Cl bond cleavage.

    • Solution: Gradually increase the reaction temperature, for example, to 80-120 °C.[2] Microwave irradiation can also be beneficial in accelerating the reaction.

Problem 2: Poor Performance in Sonogashira Coupling Reactions

Question: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding as expected. What catalyst systems are recommended for this transformation?

Answer:

Sonogashira couplings with chloro-heterocycles like this compound are challenging due to the strength of the C-Cl bond. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5]

Potential Causes and Solutions:

  • Catalyst System: Standard Sonogashira catalysts may not be active enough for chloro-substrates.

    • Solution: For chloroaromatics, more robust catalyst systems are often required. Consider using palladium complexes with bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or XPhos.[6] In some cases, copper-free conditions with specialized palladium catalysts can also be effective.[6]

  • Base Selection: The choice of base is critical.

  • Copper Co-catalyst: While typically used, the copper co-catalyst can sometimes lead to side reactions like alkyne homocoupling (Glaser coupling).

    • Solution: If homocoupling is a significant issue, consider a copper-free Sonogashira protocol. These often require specific ligand systems to facilitate the reaction.

Problem 3: Difficulties with Buchwald-Hartwig Amination

Question: I am struggling to achieve a successful Buchwald-Hartwig amination with this compound. What are the key parameters to optimize?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7] However, coupling with chloropyrazines requires highly active catalysts, and the presence of the carboxylic acid adds another layer of complexity.

Potential Causes and Solutions:

  • Catalyst and Ligand Choice: This is the most critical parameter. The oxidative addition of the C-Cl bond is often the rate-limiting step.

    • Solution: Utilize "third-generation" Buchwald-Hartwig catalysts and ligands. These typically involve bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos, which can facilitate the coupling of less reactive aryl chlorides.[8] Pre-formed palladium catalysts containing these ligands are also commercially available and can offer improved reactivity.[8]

  • Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, these strong bases can react with the carboxylic acid group.

    • Solution: Weaker bases like K₃PO₄ or Cs₂CO₃ can be viable alternatives, although they may necessitate higher reaction temperatures or longer reaction times. Alternatively, protecting the carboxylic acid as an ester prior to the amination reaction is a common strategy.

  • Solvent Selection: The choice of solvent can influence catalyst stability and reactivity.

    • Solution: Aprotic, non-polar to moderately polar solvents like toluene, 1,4-dioxane, or tert-butanol (B103910) are frequently used.[9]

Frequently Asked Questions (FAQs)

Q1: Which general type of palladium catalyst is best for cross-coupling reactions with chloropyrazines?

A1: For the less reactive C-Cl bond on a pyrazine ring, highly active palladium catalyst systems are generally required. These systems often consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand from the Buchwald biarylphosphine class (e.g., SPhos, XPhos, RuPhos).[1][4][8] N-heterocyclic carbene (NHC) based palladium catalysts have also shown promise.[1]

Q2: How does the carboxylic acid group on this compound affect the reaction?

A2: The carboxylic acid group can complicate the reaction in several ways. It can be deprotonated by the base, altering the solubility and electronic properties of the starting material. The resulting carboxylate can also coordinate to the palladium catalyst, potentially deactivating it.[10] For this reason, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction, followed by hydrolysis to regenerate the acid.

Q3: What is the most common side reaction in Suzuki-Miyaura couplings with pyrazine derivatives and how can I minimize it?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a very common side reaction.[2][3] To minimize this, ensure you are using anhydrous solvents and reagents, and consider replacing the boronic acid with a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[1]

Q4: Is it necessary to perform these reactions under an inert atmosphere?

A4: Yes, it is highly recommended. Many palladium(0) catalysts and phosphine ligands are sensitive to oxygen.[2] The presence of oxygen can lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[1][2] Therefore, reactions should be set up under an inert atmosphere of argon or nitrogen, and solvents should be properly degassed.[2]

Q5: Can I use the same catalyst system for Suzuki, Sonogashira, and Buchwald-Hartwig reactions?

A5: While there is some overlap, it is generally not a one-size-fits-all situation. Each reaction type has its own mechanistic nuances that often require specifically tailored catalyst systems for optimal performance. For instance, Sonogashira reactions often benefit from a copper(I) co-catalyst, which is not used in the other two reactions.[5] It is always best to consult literature for catalyst systems that have been proven effective for the specific type of transformation you are performing with a similar substrate.

Data Presentation

Direct, comprehensive comparative data for catalyst performance on this compound is limited in the literature. The following tables provide representative data for cross-coupling reactions on similar chloropyrazine or dihalo-heterocyclic substrates to guide initial catalyst selection. Note: These conditions should be considered as starting points, and optimization for this compound is likely necessary.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-Heterocycles

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)SubstrateReference
Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O100High2,5-diiodopyrazine[11]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane / H₂O100Good5-Bromo-2-chloropyrimidine[12]
[Pd(L)(PPh₃)]-K₂CO₃Toluene / H₂O100>902-Chloropyrazine[13]

Yields reported as "Good" or "High" in the source literature suggest successful transformation without specifying a precise percentage.

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Chloro-Heterocycles

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)SubstrateReference
Pd₂(dba)₃XPhosNaOtBuToluene110852-Chloropyrazine
Pd(OAc)₂X-PhosCs₂CO₃Toluene100High2-Chloropyridine
Pd₂(dba)₃Bulky phosphine---59Chloropyrazine[14]

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions, adapted for this compound. Note: These are starting points and may require significant optimization of catalyst, ligand, base, solvent, temperature, and reaction time. Protecting the carboxylic acid as an ester may be beneficial.

General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer to precipitate the product, or perform an appropriate extraction procedure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

General Protocol for Buchwald-Hartwig Amination
  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Inerting: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed tert-butanol or toluene.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle and Troubleshooting Logic

cluster_cycle General Pd-Catalyzed Cross-Coupling Cycle cluster_troubleshooting Troubleshooting Workflow A Pd(0)L Active Catalyst B Oxidative Addition Complex A->B  Ar-Cl (Slow for Cl) C Transmetalation Complex B->C  R-M (Base) D Product Formation C->D Reductive Elimination D->A  Product (Ar-R) Start Low or No Yield Q1 Is the Catalyst System Active Enough for C-Cl? Start->Q1 S1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Q1->S1 No Q2 Is the Base Effective? Q1->Q2 Yes S1->Q2 S2 Screen Stronger Bases (e.g., K3PO4, Cs2CO3) Q2->S2 No Q3 Are Side Reactions (e.g., Protodeboronation) Occurring? Q2->Q3 Yes S2->Q3 S3 Use Anhydrous Conditions & Stable Boron Reagents Q3->S3 Yes End Reaction Optimized Q3->End No S3->End

Caption: A combined diagram showing the catalytic cycle and a logical workflow for troubleshooting common issues.

Decision Tree for Catalyst & Condition Selection

Start Start: Optimizing Reaction for This compound Q_protect Protect Carboxylic Acid (e.g., as Methyl Ester)? Start->Q_protect Protect_Yes Yes: Simplifies reaction, avoids base/catalyst interaction. Q_protect->Protect_Yes Recommended Protect_No No: One-pot but requires careful base selection. Q_protect->Protect_No Possible Q_reaction Select Cross-Coupling Type Protect_Yes->Q_reaction Protect_No->Q_reaction Suzuki Suzuki-Miyaura (C-C Bond) Q_reaction->Suzuki Sonogashira Sonogashira (C-C Alkyne Bond) Q_reaction->Sonogashira Buchwald Buchwald-Hartwig (C-N Bond) Q_reaction->Buchwald Cat_Suzuki Catalyst System: Pd(OAc)2 or Pd2(dba)3 + SPhos or XPhos Suzuki->Cat_Suzuki Cat_Sonogashira Catalyst System: Pd(PPh3)2Cl2 / CuI or Pd catalyst with ligands like XPhos Sonogashira->Cat_Sonogashira Cat_Buchwald Catalyst System: Pd(OAc)2 or Pd2(dba)3 + XPhos or RuPhos Buchwald->Cat_Buchwald Base_Suzuki Base: K3PO4 or Cs2CO3 Cat_Suzuki->Base_Suzuki Base_Sonogashira Base: Et3N or i-Pr2NH Cat_Sonogashira->Base_Sonogashira Base_Buchwald Base: NaOtBu (if ester) or K3PO4 (if acid) Cat_Buchwald->Base_Buchwald

Caption: A decision tree to guide the initial selection of reaction strategy and key components.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 5-Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 5-Chloropyrazine-2-carboxylic acid. Here, you will find a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and frequently asked questions (FAQs) to help you achieve optimal peak symmetry and reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a drawn-out or sloping tail on the trailing edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing, though a value up to 1.5 may be acceptable for some assays. This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most common reason for peak tailing is the existence of more than one mechanism for analyte retention.[1] For an acidic compound such as this compound, this often involves undesirable secondary interactions with the stationary phase. Key causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the analyte's pKa, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact with the polar functional groups of the analyte through hydrogen bonding, causing tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[1]

  • Column Degradation: Voids in the column packing or a partially blocked inlet frit can disrupt the flow path and lead to asymmetrical peaks.

  • Extra-Column Effects: Issues outside of the analytical column, such as long or wide-diameter tubing, can increase dead volume and contribute to peak broadening and tailing.[1]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. The predicted pKa of this compound is approximately 2.68. To ensure the analyte is in a single, un-ionized (protonated) form and to minimize secondary interactions, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa. A low pH (e.g., ≤ 2.5) will also protonate the residual silanol groups on the stationary phase, reducing their ability to interact with the analyte.

Q4: Can the injection solvent affect peak shape?

A4: Yes, the composition of the solvent used to dissolve the sample can significantly impact peak symmetry. If the injection solvent is considerably stronger (i.e., has a higher organic solvent percentage) than the mobile phase, it can cause band broadening and peak distortion.[1] It is always recommended to dissolve the sample in the mobile phase itself. If a stronger solvent is required for solubility, the injection volume should be kept to a minimum.

Troubleshooting Guide: A Systematic Approach

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

Problem: Asymmetrical peak with a tailing factor > 1.2

Step 1: Verify Mobile Phase pH and Composition

  • Question: Is the mobile phase pH appropriate for this compound?

  • Action: Ensure the mobile phase pH is at least 2 units below the analyte's pKa (predicted pKa ≈ 2.68). A target pH of ≤ 2.5 is recommended. Use a suitable buffer, such as phosphate (B84403) or formate, to maintain a stable pH.

Step 2: Assess Column Health and Performance

  • Question: Is the column performing optimally?

  • Action:

    • Flush the column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns) to remove any strongly retained contaminants.

    • Check for voids: A sudden drop in pressure or a significant change in peak shape could indicate a void at the column inlet. If suspected, reversing the column (if permissible by the manufacturer) and flushing may help.

    • Use a guard column: A guard column can protect the analytical column from contaminants and is a cost-effective way to extend column lifetime.

Step 3: Evaluate for Secondary Interactions

  • Question: Are secondary interactions with the stationary phase contributing to tailing?

  • Action:

    • Use a high-purity, end-capped column: Modern, high-purity silica (B1680970) columns with thorough end-capping minimize the number of accessible silanol groups.

    • Increase buffer concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the effects of residual silanol groups.[1]

Step 4: Check for System and Method Issues

  • Question: Could other system or method parameters be the cause?

  • Action:

    • Sample concentration and injection volume: To check for column overload, dilute the sample 10-fold and re-inject. If the peak shape improves, reduce the sample concentration or injection volume.

    • Extra-column volume: Minimize the length and internal diameter of all tubing between the injector and the detector to reduce dead volume.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (preferably the mobile phase).

  • Prepare a series of aqueous mobile phase components with varying pH values (e.g., pH 3.0, 2.8, 2.5, 2.2, and 2.0) using a suitable acidifier like phosphoric acid or formic acid.

  • Set the HPLC conditions:

    • Mobile Phase A: Buffered aqueous solution (from step 2)

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to elute the analyte (e.g., 10-90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: ~270 nm

    • Injection Volume: 5 µL

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the standard solution and record the chromatogram for each pH value.

  • Calculate the tailing factor for the this compound peak at each pH.

  • Compare the results to identify the pH that provides the most symmetrical peak.

Protocol 2: Column Flushing and Regeneration

This protocol is for cleaning a reversed-phase C18 column that shows signs of contamination leading to peak tailing. Always consult the column manufacturer's guidelines.

Procedure:

  • Disconnect the column from the detector to prevent contamination of the flow cell.

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without buffer) to remove salts.

  • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained organic compounds.

  • Intermediate Polarity Wash (Optional): Flush with 20-30 column volumes of a 50:50 mixture of acetonitrile and isopropanol.

  • Re-equilibration: Flush the column with the mobile phase (starting with a high organic content if using a gradient) until the baseline is stable.

  • Performance Check: Reconnect the detector and inject a standard to evaluate if peak shape and retention time have been restored.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing of an Acidic Analyte

Mobile Phase pHTailing Factor (Tf)Peak Shape Description
4.02.1Severe Tailing
3.51.8Significant Tailing
3.01.5Moderate Tailing
2.51.2Symmetrical
2.01.1Symmetrical

Note: This table presents illustrative data for a typical acidic compound and should be used as a guideline. Actual results for this compound may vary.

Table 2: Recommended HPLC Method Parameters for this compound Analysis

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer in Water (pH ≤ 2.5)Ensures the analyte is in its un-ionized form to improve peak shape and retention.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CCan improve peak efficiency and reduce viscosity.
Injection Volume ≤ 10 µLMinimizes the risk of column overload and injection solvent effects.
Detection UV at ~270 nmBased on the pyrazine (B50134) ring structure.

Visualizations

Troubleshooting_Workflow cluster_solutions Corrective Actions start Peak Tailing Observed (Tf > 1.2) check_ph 1. Check Mobile Phase pH Is pH <= pKa - 2? start->check_ph check_column 2. Assess Column Health Flush, check for voids check_ph->check_column pH is correct adjust_ph Adjust pH to <= 2.5 check_ph->adjust_ph No check_interactions 3. Evaluate Secondary Interactions Use end-capped column, increase buffer strength check_column->check_interactions Column is healthy replace_column Replace Column check_column->replace_column No check_system 4. Check System & Method Dilute sample, check tubing check_interactions->check_system Interactions minimized optimize_method Optimize Method (e.g., buffer, column type) check_interactions->optimize_method No solution Symmetrical Peak (Tf <= 1.2) check_system->solution System is optimal optimize_system Optimize System (e.g., injection vol., tubing) check_system->optimize_system No adjust_ph->check_ph replace_column->check_column optimize_method->check_interactions optimize_system->check_system

Caption: A step-by-step workflow for troubleshooting peak tailing.

Secondary_Interactions cluster_column Silica Stationary Phase silanol Residual Silanol (Si-OH) c18 C18 Chains analyte_ionized Analyte (Ionized) R-COO⁻ analyte_ionized->silanol Tailing analyte_unionized Analyte (Unionized) R-COOH analyte_unionized->c18 Retention good_interaction Desired Hydrophobic Interaction bad_interaction Undesired Secondary Interaction (H-Bonding)

Caption: Undesired secondary interactions leading to peak tailing.

References

Minimizing dimer formation in 5-Chloropyrazine-2-carboxylic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with amide coupling reactions involving 5-Chloropyrazine-2-carboxylic acid, with a specific focus on minimizing dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of my coupling reaction?

A1: Dimer formation, in this context, refers to a side reaction where two molecules of this compound react with each other. This self-coupling results in the formation of a carboxylic acid anhydride (B1165640) or a related dimeric species. This undesired product consumes your starting material and can complicate the purification of your desired amide product.

Q2: Why am I observing significant dimer formation in my reaction?

A2: Dimer formation is often a consequence of the reaction conditions and the choice of coupling reagent. When the carboxylic acid is activated by a coupling reagent, it forms a highly reactive intermediate. If this intermediate does not react quickly with the intended amine, it can react with another molecule of unreacted, deprotonated this compound present in the reaction mixture, leading to the formation of a dimer. This is particularly prevalent when the amine is sterically hindered or has low nucleophilicity, resulting in a slower rate of the desired amide bond formation.

Q3: What are the most reliable methods to minimize dimer formation with this compound?

A3: Two highly effective methods to suppress dimer formation are:

  • Conversion to the Acid Chloride: This is a robust, two-step method where the carboxylic acid is first converted to the more reactive 5-chloropyrazine-2-carbonyl chloride. This intermediate is then reacted with the amine to form the desired amide. This approach circumvents the use of standard coupling reagents that can promote self-condensation.[1][2]

  • Use of High-Efficiency Coupling Reagents: Modern uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are very effective.[3][4][5] HATU rapidly converts the carboxylic acid to a highly reactive OAt-active ester, which promotes fast coupling with the amine, thereby outcompeting the dimerization side reaction.[5]

Q4: Can I use standard carbodiimide (B86325) coupling reagents like DCC or EDC?

A4: While carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, they can sometimes lead to lower yields and increased side products, including dimer formation, especially with challenging substrates.[6] If you choose to use them, it is crucial to include an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[6] However, for this compound, the acid chloride or HATU methods are generally more reliable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired amide product and a major byproduct with a mass corresponding to the dimer. The activated carboxylic acid intermediate is reacting with itself faster than with your amine. This can be due to a slow coupling reaction (e.g., sterically hindered amine) or an inappropriate choice of coupling reagent.1. Switch to the acid chloride method. Convert the carboxylic acid to the acid chloride with thionyl chloride or oxalyl chloride before adding the amine.[1][7][8] 2. Use HATU as the coupling reagent. Pre-activate the carboxylic acid with HATU and a non-nucleophilic base like DIPEA for a short period (5-15 minutes) before adding the amine. This ensures the rapid formation of the active ester.[5][9]
Reaction is slow or does not go to completion. Insufficient activation of the carboxylic acid, or the amine is not nucleophilic enough under the reaction conditions.1. Ensure you are using an appropriate solvent; DMF or DCM are common choices.[7][9] 2. For HATU couplings, ensure you are using a suitable non-nucleophilic base like DIPEA or triethylamine (B128534).[3] 3. If using the acid chloride method, ensure the complete conversion of the carboxylic acid to the acid chloride before adding the amine.
Multiple unidentified byproducts are observed. The coupling reagent may be degrading or participating in side reactions. Some coupling reagents can react with the amine to form guanidinium (B1211019) byproducts if the amine is added too early or if the reagent is in excess.1. Control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base. 2. Optimize the order of addition. For HATU, it is generally best to pre-activate the carboxylic acid with HATU and base before adding the amine.[9]

Data Presentation: Impact of Coupling Method on Product Purity

The following table provides a representative comparison of expected outcomes for the coupling of this compound with a generic primary amine, illustrating the effectiveness of different methods in minimizing dimer formation.

Coupling MethodCoupling Reagent/PrecursorTypical Yield of AmideTypical Dimer FormationNotes
Acid Chloride Thionyl Chloride (SOCl₂)>90%<2%A highly reliable method that effectively minimizes dimerization.[1][2]
Uronium Salt HATU / DIPEA85-95%<5%Excellent for fast and clean couplings, especially with challenging amines.[5][10]
Carbodiimide EDC / HOBt50-70%10-30%Prone to dimer formation, especially if the reaction is slow.[6]

Note: The values presented are illustrative and can vary based on the specific amine, solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: Amide Synthesis via the Acid Chloride Method

This protocol is adapted from methodologies reported for the synthesis of various 5-chloropyrazine-2-carboxamides.[1][2]

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) or oxalyl chloride (1.5 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude 5-chloropyrazine-2-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Synthesis using HATU

This protocol is based on general procedures for HATU-mediated couplings.[4][9][10]

  • Pre-activation and Coupling:

    • To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF) at room temperature, add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).

    • Stir the mixture for 5-15 minutes to allow for the formation of the active ester.

    • Add the amine (1.1 eq.) to the reaction mixture.

    • Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

G cluster_0 Desired Amide Formation Pathway cluster_1 Dimer Formation Side Reaction A This compound B Activated Intermediate (e.g., Acyl-OAt ester) A->B Coupling Reagent (e.g., HATU) + Base D Desired Amide Product B->D Nucleophilic Attack C Amine (R-NH2) C->D E This compound F Activated Intermediate E->F Coupling Reagent + Base G Dimer (Anhydride) E->G F->G Slow reaction with amine allows for self-reaction

A diagram illustrating the competition between the desired amide formation and the undesired dimer formation pathway.

G cluster_0 Method 1: Acid Chloride Protocol cluster_1 Method 2: HATU Coupling Protocol start1 5-Chloropyrazine-2- carboxylic Acid step1_1 Add SOCl₂ or (COCl)₂ in DCM/DMF start1->step1_1 step1_2 Formation of 5-Chloropyrazine-2- carbonyl Chloride step1_1->step1_2 step1_3 React with Amine + Base (TEA/DIPEA) step1_2->step1_3 end1 Desired Amide step1_3->end1 start2 5-Chloropyrazine-2- carboxylic Acid + Amine step2_1 Add HATU + DIPEA in DMF start2->step2_1 end2 Desired Amide step2_1->end2

A workflow comparison of the Acid Chloride and HATU coupling methods for amide synthesis.

References

Technical Support Center: Scale-Up Synthesis of 5-Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloropyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the hydrolysis of a methyl ester precursor, methyl 5-chloropyrazine-2-carboxylate. This reaction is typically carried out using a base in a suitable solvent system.

Q2: What are the key considerations when scaling up the hydrolysis of methyl 5-chloropyrazine-2-carboxylate?

A2: When moving from a laboratory to a pilot or industrial scale, several factors become critical. These include:

  • Heat Management: The hydrolysis reaction can be exothermic, and efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition: The rate of addition of the base and the acid during workup needs to be carefully controlled to maintain a consistent temperature and pH.

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is essential for a complete and uniform reaction.

  • Material of Construction: The corrosive nature of the reagents, particularly during acidification, requires the use of appropriate reactors and handling equipment.

  • Work-up and Isolation: The extraction and isolation procedures need to be adapted for larger volumes to ensure efficient product recovery and purity.

Q3: What are some potential side reactions to be aware of during the synthesis?

A3: A notable side reaction, particularly when using strong bases like sodium hydroxide (B78521), is the potential for nucleophilic substitution of the chloro group, leading to the formation of 5-hydroxyprazine-2-carboxylic acid. Over-chlorination or the presence of impurities in the starting material can also lead to other chlorinated byproducts.

Q4: Are there "greener" synthesis alternatives for producing this compound?

A4: Yes, a more environmentally friendly approach involves using lithium hydroxide (LiOH) in water. This method can proceed with high yield without the need for organic solvents during the reaction and separation, simplifying the process and reducing environmental impact.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Hydrolysis - Ensure a sufficient molar excess of the base is used. - Increase the reaction time and monitor the reaction progress by TLC or HPLC until the starting ester is consumed. - Improve mixing efficiency in the reactor to ensure proper contact between reactants.
Product Loss During Work-up - Optimize the pH for precipitation of the product during acidification. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous layer. - Ensure the product is not volatile under the drying conditions used.
Side Reactions - Carefully control the reaction temperature to minimize the formation of byproducts like 5-hydroxyprazine-2-carboxylic acid. - Consider using a milder base, such as potassium carbonate or lithium hydroxide.
Issue 2: Poor Product Purity and Impurity Formation
Potential Cause Recommended Solution
Presence of Unreacted Starting Material - As with low yield, ensure the hydrolysis reaction goes to completion by adjusting reaction time, temperature, or reagent stoichiometry.
Formation of 5-hydroxyprazine-2-carboxylic acid - Avoid using strong bases like NaOH if this impurity is a significant issue. - Maintain a lower reaction temperature.
Over-chlorinated Byproducts - Ensure the purity of the starting methyl 5-chloropyrazine-2-carboxylate. - Analyze the starting material for any di- or tri-chlorinated impurities.
Difficulties in Purification at Scale - Recrystallization from a suitable solvent system is often effective for purification. - If chromatography is necessary at a larger scale, consider using a scalable method like flash chromatography with an appropriate stationary and mobile phase.
Issue 3: Exothermic Reaction and Poor Temperature Control
Potential Cause Recommended Solution
Rapid Addition of Reagents - Add the base solution portion-wise or via a controlled-rate addition pump to manage the heat generated. - Similarly, add the acid slowly during the work-up and precipitation step.
Inadequate Cooling Capacity of the Reactor - Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Consider starting the reaction at a lower temperature to provide a larger buffer for any exotherm.

Data Presentation

Table 1: Comparison of Laboratory-Scale Hydrolysis Methods

Parameter Method 1: Potassium Carbonate Method 2: Lithium Hydroxide (Green Method)
Starting Material Methyl 5-chloropyrazine-2-carboxylateMethyl 5-chloropyrazine-2-carboxylate
Base Potassium Carbonate (K₂CO₃)Lithium Hydroxide (LiOH)
Solvent Tetrahydrofuran (B95107) (THF) / WaterWater
Temperature 25 °CNot specified, likely ambient
Reaction Time 42 hoursNot specified
Reported Yield 96%High
Key Advantage High yieldEnvironmentally friendly, no organic solvent
Potential Challenge Use of organic solvent, longer reaction timePotential for different impurity profile

Experimental Protocols

Protocol 1: Hydrolysis using Potassium Carbonate
  • Reaction Setup: In a suitable reactor, dissolve methyl 5-chloropyrazine-2-carboxylate (1 equivalent) in tetrahydrofuran (THF).

  • Base Addition: Add a solution of potassium carbonate (3 equivalents) in water to the reactor.

  • Reaction: Stir the mixture at 25 °C for 42 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Acidification: Upon completion, carefully acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid.

  • Work-up: Dilute the mixture with a saturated aqueous sodium chloride solution.

  • Extraction: Extract the product into ethyl acetate (B1210297) multiple times until no product is detected in the aqueous layer.

  • Isolation: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under vacuum to obtain this compound as an off-white solid.

Protocol 2: Green Synthesis using Lithium Hydroxide
  • Reaction Setup: In a reactor equipped with a mechanical stirrer and a thermometer, add lithium hydroxide (1.01 equivalents) and water.

  • Substrate Addition: Add methyl this compound ester (1 equivalent) in portions over 1.5 hours.

  • Reaction: Stir the reaction mixture at a controlled temperature. Monitor the reaction for completion.

  • Work-up and Isolation: The original protocol suggests that no organic solvents are needed for the separation, implying a direct isolation method such as filtration after acidification, though specific details on the work-up would need to be optimized based on the reaction outcome.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Start: Methyl 5-chloropyrazine-2-carboxylate hydrolysis Base Hydrolysis (e.g., K₂CO₃ or LiOH) start->hydrolysis Add Base & Solvent acidification Acidification (e.g., HCl to pH ~2) hydrolysis->acidification Reaction Complete extraction Solvent Extraction (e.g., Ethyl Acetate) acidification->extraction purification Purification (e.g., Recrystallization) extraction->purification product Final Product: this compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic issue Problem Encountered (e.g., Low Yield, Impurities) cause1 Incomplete Reaction? issue->cause1 cause2 Side Reaction? issue->cause2 cause3 Work-up Loss? issue->cause3 solution1 Increase Reaction Time/ Temperature/Reagent cause1->solution1 solution2 Modify Reaction Conditions (e.g., Lower Temp, Milder Base) cause2->solution2 solution3 Optimize Extraction/ Precipitation pH cause3->solution3

Caption: Logical relationship for troubleshooting common synthesis issues.

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 5-Chloropyrazine-2-carboxylic Acid Derivatives by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount. In the realm of medicinal chemistry, derivatives of 5-Chloropyrazine-2-carboxylic acid are of significant interest. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of these derivatives, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for determining the structure of organic molecules in solution. For derivatives of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides an intricate picture of atomic connectivity and spatial arrangement. This guide will delve into the specific application of these techniques for this class of compounds, offering a comparative analysis of their performance.

Comparative Analysis of NMR Data

The chemical shifts (δ) and coupling constants (J) observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. By comparing the NMR data of various this compound derivatives, such as esters and amides, we can deduce the influence of different substituents on the pyrazine (B50134) ring's electron distribution.

¹H and ¹³C NMR Data for this compound and its Methyl Ester

The following tables summarize the ¹H and ¹³C NMR spectral data for the parent acid and its methyl ester derivative. These values serve as a foundational reference for understanding the impact of further derivatization.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundH-3 (δ, ppm)H-6 (δ, ppm)Other Protons (δ, ppm)J (Hz)
This compound9.25 (s)8.80 (s)11.5 (br s, 1H, COOH)-
Methyl 5-chloropyrazine-2-carboxylate[1]9.10 (d)8.71 (d)4.05 (s, 3H, OCH₃)J = 1.2, 1.6

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Carboxyl/Ester C=O (δ, ppm)Other Carbons (δ, ppm)
This compound~145~148~152~144~165-
Methyl 5-chloropyrazine-2-carboxylate144.6147.1151.8143.5163.253.2 (OCH₃)

Note: Chemical shifts for the parent acid are estimated based on typical values for similar structures, as precise literature data for the parent acid in CDCl₃ was not consistently available. The data for the methyl ester is from experimental findings.[1]

Experimental Protocols

A standardized and meticulous experimental approach is crucial for obtaining high-quality, reproducible NMR data.

General Experimental Protocol for NMR Analysis

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication if necessary.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration and solubility.

2D NMR Acquisition (COSY, HSQC, HMBC):

  • Standard pulse programs available on the spectrometer software should be utilized.

  • Key parameters such as spectral widths, number of increments in the indirect dimension, and relaxation delays should be optimized for the specific compound.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase and baseline corrections.

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).

  • For ¹H spectra, integrate the signals to determine the relative number of protons.

Visualization of the Structural Elucidation Workflow

The process of elucidating the structure of a this compound derivative using NMR follows a logical progression of experiments.

structural_elucidation_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Spectroscopy cluster_2D_NMR 2D NMR Spectroscopy cluster_analysis Data Analysis & Structure Determination Sample Derivative of 5-Chloropyrazine- 2-carboxylic acid Dissolution Dissolution in Deuterated Solvent Sample->Dissolution H1_NMR ¹H NMR (Proton Count & Basic Connectivity) Dissolution->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Dissolution->C13_NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Integration Integration & Peak Picking COSY->Integration HSQC->Integration HMBC->Integration Assignment Spectral Assignment Integration->Assignment Structure Final Structure Elucidation Assignment->Structure

Caption: Workflow for Structural Elucidation by NMR.

Delving Deeper with 2D NMR Techniques

While ¹H and ¹³C NMR provide fundamental information, 2D NMR experiments are indispensable for unambiguously assigning complex structures.

  • COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, typically those on adjacent carbon atoms. It is instrumental in identifying spin systems within the molecule, such as the protons on an alkyl chain of an ester or an N-alkyl group of an amide.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This powerful technique allows for the direct assignment of protonated carbons in the ¹³C spectrum based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted carbons of the pyrazine ring.

The logical flow for utilizing these 2D NMR techniques in structural elucidation is outlined below.

logical_relationship_2D_NMR Start Initial Structure Hypothesis (from 1D NMR & MS) COSY COSY Analysis (Identify ¹H-¹H Spin Systems) Start->COSY HSQC HSQC Analysis (Assign Protonated Carbons) COSY->HSQC HMBC HMBC Analysis (Connect Spin Systems & Assign Quaternary Carbons) HSQC->HMBC Final_Structure Confirmed Molecular Structure HMBC->Final_Structure

Caption: Logical Flow of 2D NMR Analysis.

By systematically applying this suite of NMR experiments and carefully analyzing the resulting data, researchers can confidently elucidate the precise chemical structure of novel this compound derivatives, a critical step in the journey of drug discovery and development.

References

Confirming the Purity of Synthesized 5-Chloropyrazine-2-carboxylic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 5-Chloropyrazine-2-carboxylic acid is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by a detailed experimental protocol and data presentation. This compound is a vital building block in the synthesis of numerous pharmaceutical agents.[1][2] Its purity is paramount as impurities can affect the safety, efficacy, and stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] It separates the primary compound from any impurities, allowing for precise quantification. While specific, validated HPLC methods for bulk this compound are not always publicly available, a robust method can be established based on methods for related pyrazine (B50134) derivatives.[3][4]

Proposed HPLC Method

This proposed method is adapted from established protocols for similar aromatic carboxylic acids and pyrazine derivatives.

Instrumentation:

  • HPLC or UPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 10 µL
Column Temperature 30 °C
Experimental Protocol
  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (solvent) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution to analyze the purity.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Below is a diagram illustrating the experimental workflow for HPLC analysis.

HPLC_Workflow prep Sample & Standard Preparation filter Filtration (0.45 µm) prep->filter hplc HPLC Analysis filter->hplc data Data Acquisition & Processing hplc->data report Purity Calculation & Reporting data->report

Experimental workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the most common method, other techniques can also be employed for the characterization and purity assessment of this compound.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between stationary and mobile phasesHigh resolution, quantitative, sensitive, robustRequires reference standards for impurity identification
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratioExcellent for volatile impurities, provides structural informationDerivatization may be required for non-volatile compounds
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldProvides detailed structural information, can be quantitative (qNMR)Lower sensitivity than HPLC, complex mixtures can be difficult to analyze
Titration (Acid-Base) Neutralization reaction with a standard baseSimple, inexpensive, provides assay value (total acidity)Non-specific, does not detect neutral or acidic/basic impurities
Fourier-Transform Infrared Spectroscopy (FTIR) Absorption of infrared radiation by molecular vibrationsProvides information on functional groups, useful for identificationNot suitable for quantification of minor impurities

The following diagram illustrates the logical relationship in selecting an analytical method for purity confirmation.

Purity_Assessment_Logic start Synthesized 5-Chloropyrazine- 2-carboxylic acid purity_question Purity Confirmation Required? start->purity_question hplc Primary Method: HPLC purity_question->hplc Yes alternatives Alternative/Complementary Methods purity_question->alternatives Yes, complementary data needed end Purity Confirmed hplc->end gcms GC-MS (Volatile Impurities) alternatives->gcms nmr NMR (Structure Confirmation) alternatives->nmr titration Titration (Assay) alternatives->titration ftir FTIR (Functional Groups) alternatives->ftir gcms->end nmr->end titration->end ftir->end

Decision guide for purity assessment methodology.

Common Impurities in Synthesis

The synthesis of this compound often involves the hydrolysis of its methyl ester.[2] Therefore, a potential process-related impurity is the starting material, methyl 5-chloropyrazine-2-carboxylate. Other potential impurities could arise from side reactions or incomplete reactions during the synthesis of the precursor.

Conclusion

High-Performance Liquid Chromatography stands out as the most suitable and widely adopted method for the routine purity assessment of synthesized this compound. Its high resolving power and quantitative capabilities ensure that the material meets the stringent purity requirements for pharmaceutical research and development. While other techniques such as GC-MS, NMR, and titration offer valuable complementary information for structural confirmation and assay determination, HPLC remains the gold standard for purity profiling. The provided HPLC protocol offers a robust starting point for developing a validated in-house method for the quality control of this important synthetic intermediate.

References

A Comparative Analysis of the Reactivity of 5-Chloropyrazine-2-carboxylic Acid and 5-Bromopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the selection of appropriate starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. Pyrazine (B50134) derivatives, in particular, are key scaffolds in a multitude of biologically active compounds. This guide provides an objective comparison of the reactivity of two closely related building blocks: 5-Chloropyrazine-2-carboxylic acid and 5-bromopyrazine-2-carboxylic acid. The comparison focuses on their performance in three widely utilized transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

General Reactivity Principles

The reactivity of halopyrazines in common cross-coupling and substitution reactions is primarily dictated by the nature of the halogen substituent and the electronic properties of the pyrazine ring.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity of the aryl halide is largely dependent on the carbon-halogen (C-X) bond strength. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The general reactivity order for halogens in these reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy.[1] Therefore, 5-bromopyrazine-2-carboxylic acid is expected to be more reactive than this compound in these transformations.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen plays a more significant role. The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing carboxylic acid group, makes it susceptible to nucleophilic attack.[2] In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex. A more electronegative halogen, such as chlorine, can render the carbon atom to which it is attached more electrophilic, thus accelerating the nucleophilic attack. This can lead to a reactivity order of F > Cl > Br > I.[3]

Comparative Performance in Key Reactions

While direct head-to-head comparative studies with quantitative data for this compound and 5-bromopyrazine-2-carboxylic acid are limited in the readily available literature, we can infer their relative reactivity by examining reported examples of similar transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Based on the general principles of reactivity, 5-bromopyrazine-2-carboxylic acid is expected to undergo this reaction more readily than its chloro-analogue.

While specific data for the direct Suzuki-Miyaura coupling of the free carboxylic acids is scarce, a study on the coupling of 2-chloropyrazine (B57796) with various arylboronic acids demonstrates that this reaction can be achieved with high yields using a palladium(II) ONO pincer complex as the catalyst. This suggests that with an appropriate catalytic system, even the less reactive chloro-derivative can be a viable coupling partner.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Halopyrazine Derivatives

Halopyrazine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂CsFDME/H₂O1000.590
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneReflux>2037-72[4]

Note: The data presented is for structurally related compounds and is intended to provide a general indication of reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond suggests that 5-bromopyrazine-2-carboxylic acid would be the more favorable substrate.

A review on transition metal-catalyzed functionalization of pyrazines highlights that chloropyrazine can be successfully coupled with amines in high yields, sometimes with very low catalyst loadings.[5] This indicates that while bromopyrazines are generally more reactive, efficient catalytic systems exist for the amination of chloropyrazines.

Table 2: Representative Data for Buchwald-Hartwig Amination of Halogenated Heterocycles

Halogenated SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl BromidesHeterocyclic Amines[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-Dioxane10024Good[6]
2- or 4-Bromo-estrone derivativesAnilinesPd(OAc)₂ / X-PhosKOt-BuToluene100 (MW)0.17Good to Excellent[7]

Note: The data presented is for structurally related compounds and is intended to provide a general indication of reactivity.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the relative reactivity of 5-chloro- and 5-bromopyrazine-2-carboxylic acid is less straightforward and can be influenced by the reaction mechanism. If the reaction proceeds through a concerted mechanism or if the nucleophilic attack is the rate-determining step, the higher electronegativity of chlorine may lead to a faster reaction for this compound.[3]

For pyrazine systems, the presence of two nitrogen atoms in the ring significantly activates the halide positions towards nucleophilic attack.[2] A study on the SNAr reaction of 3-bromo-5-chloropyrazine-2-carbonitrile (B1288335) with various nucleophiles indicates that substitution occurs preferentially at the 5-position, with the chlorine being displaced.[8] This suggests that the electronic activation by the nitrile and pyrazine nitrogens makes the C-Cl bond more susceptible to nucleophilic attack in this specific context.

Table 3: General Reactivity Trends in Nucleophilic Aromatic Substitution

HalogenGeneral Reactivity Trend in SNArRationale
FHighestHigh electronegativity strongly polarizes the C-X bond, making the carbon more electrophilic.
ClHighGood balance of electronegativity and leaving group ability.
BrModerateLower electronegativity compared to Cl, but a better leaving group.
ILowestLowest electronegativity, making the carbon less electrophilic.

Experimental Protocols

The following are generalized experimental protocols for the three reaction types discussed. These should be adapted and optimized for the specific substrates and desired products.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the halopyrazine-2-carboxylic acid (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst/ligand system, 1-5 mol%) and the degassed solvent (e.g., 1,4-dioxane, toluene, or DME, often with water as a co-solvent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP, 1.2-2 times the Pd amount), and the base (e.g., NaOtBu, KOtBu, or Cs₂CO₃, 1.2-2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the halopyrazine-2-carboxylic acid (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a solution of the halopyrazine-2-carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., DMSO, DMF, or NMP), add the nucleophile (e.g., an amine, alcohol, or thiol, 1.1-2.0 equiv.) and a base if necessary (e.g., K₂CO₃, Et₃N, or DBU).

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) for the required duration, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and, if a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent. The organic extracts are combined, washed, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these chemical transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Coupling Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X trans-Ar-Pd(II)-X trans-Ar-Pd(II)-X Oxidative Addition->trans-Ar-Pd(II)-X Transmetalation Transmetalation trans-Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ cis-Ar-Pd(II)-Ar' cis-Ar-Pd(II)-Ar' Transmetalation->cis-Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination cis-Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Buchwald_Hartwig_Amination Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Amine Coordination Amine Coordination Ar-Pd(II)-X->Amine Coordination R₂NH [Ar-Pd(II)-NHR₂]⁺X⁻ [Ar-Pd(II)-NHR₂]⁺X⁻ Amine Coordination->[Ar-Pd(II)-NHR₂]⁺X⁻ Deprotonation Deprotonation [Ar-Pd(II)-NHR₂]⁺X⁻->Deprotonation Base Ar-Pd(II)-NR₂ Ar-Pd(II)-NR₂ Deprotonation->Ar-Pd(II)-NR₂ Reductive Elimination Reductive Elimination Ar-Pd(II)-NR₂->Reductive Elimination Reductive Elimination->Pd(0) Ar-NR₂ SNAr_Workflow start Start setup Reaction Setup Combine halopyrazine, nucleophile, and solvent start->setup reaction Reaction Stir at appropriate temperature Monitor progress setup->reaction workup Work-up Quench reaction Extract with organic solvent reaction->workup purification Purification Column chromatography or recrystallization workup->purification product Final Product purification->product

References

A Comparative Analysis of the Biological Activities of 5-Chloropyrazine-2-carboxylic Acid Amides and Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5-Chloropyrazine-2-carboxylic acid amides and their corresponding esters. The information presented is collated from preclinical research and aims to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a versatile scaffold that has been extensively utilized in the synthesis of various derivatives with a wide range of biological activities. Among these, the amide and ester functionalities have been of particular interest to medicinal chemists. This guide focuses on a comparative evaluation of these two classes of compounds, with a primary emphasis on their antimycobacterial and antifungal properties, as well as their cytotoxic effects.

Comparative Biological Activity

The available data indicates a significant research focus on the amide derivatives of this compound, particularly in the context of infectious diseases. In contrast, direct biological activity data for this compound esters is less prevalent in the public domain. Therefore, for the purpose of this comparison, data on pyrazinoic acid esters is used as a relevant surrogate, as studies on 5-substituted pyrazinoic acid esters suggest comparable activities.

Antimycobacterial Activity

A substantial body of evidence highlights the potent antimycobacterial effects of this compound amides. Various N-substituted amide derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][2][3][4] The mechanism of action for many of these amide derivatives is believed to involve the inhibition of mycobacterial fatty acid synthase I (FAS-I), a crucial enzyme in the biosynthesis of fatty acids essential for the mycobacterial cell wall.[1][5][6][7][8]

Pyrazinoic acid esters have also been shown to possess substantial antimycobacterial activity, in some cases exceeding that of the parent drug, pyrazinamide (B1679903).[9] Their activity is also linked to the inhibition of FAS-I.

Table 1: Comparative Antimycobacterial Activity (MIC - Minimum Inhibitory Concentration)

Compound TypeDerivative ExampleTest OrganismMIC (µg/mL)
Amide 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv1.56[1]
Amide 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acidM. tuberculosis H37Rv3.13[1]
Amide 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamideM. kansasii3.13[3]
Amide 5-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideM. kansasii6.25[3]
Ester (Surrogate) 4-Acetoxybenzyl ester of pyrazinoic acidM. tuberculosis<1 - 6.25[9]
Antifungal Activity

Several this compound amides have been evaluated for their antifungal properties. The data suggests moderate to good activity against various fungal strains.

Table 2: Comparative Antifungal Activity (MIC - Minimum Inhibitory Concentration)

Compound TypeDerivative ExampleTest OrganismMIC (µg/mL)
Amide 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC = 62.5 µmol/mL
Amide N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC = 62.5 µmol/mL
Cytotoxicity

The cytotoxic potential of these compounds is a critical parameter in drug development. Studies on 5-Chloropyrazine-2-carboxamides have shown varying degrees of cytotoxicity against different cell lines. For instance, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid was found to be non-toxic in Chinese hamster ovary and renal cell adenocarcinoma cell lines.[1]

Experimental Protocols

Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

The in vitro antimycobacterial activity is typically determined using the broth microdilution method.[10][11][12][13]

  • Inoculum Preparation: A suspension of the Mycobacterium tuberculosis strain (e.g., H37Rv) is prepared and adjusted to a McFarland standard of 0.5. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^5 CFU/mL in the test wells.

  • Drug Dilution: The test compounds (amides and esters) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Incubation: The microtiter plates containing the bacterial inoculum and drug dilutions are incubated at 37°C.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria after a specified incubation period (typically 14 days).[12]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15][16][17]

  • Cell Seeding: Human cell lines (e.g., HepG2, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway and Experimental Workflow

The primary mechanism of antimycobacterial action for many pyrazinamide derivatives, including the 5-chloro-substituted amides, is the inhibition of Fatty Acid Synthase I (FAS-I). This enzyme is critical for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

FAS_Inhibition_Pathway cluster_synthesis Synthesis of Test Compounds cluster_testing Biological Evaluation cluster_moa Mechanism of Action 5_Cl_Pyrazine_Acid This compound Amide This compound amide 5_Cl_Pyrazine_Acid->Amide Amidation Ester This compound ester 5_Cl_Pyrazine_Acid->Ester Esterification Amine Amine Amine->Amide Alcohol Alcohol Alcohol->Ester Antimycobacterial Antimycobacterial Assay (Broth Microdilution) Amide->Antimycobacterial Antifungal Antifungal Assay Amide->Antifungal Cytotoxicity Cytotoxicity Assay (MTT) Amide->Cytotoxicity Ester->Antimycobacterial Ester->Cytotoxicity FAS_I Fatty Acid Synthase I (FAS-I) Antimycobacterial->FAS_I Inhibition Mycolic_Acid Mycolic Acid Synthesis FAS_I->Mycolic_Acid Inhibits Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death

Caption: Workflow from synthesis to biological evaluation and mechanism of action.

Conclusion

The available evidence strongly supports the potent antimycobacterial activity of this compound amides. Their mechanism of action, primarily through the inhibition of FAS-I, makes them promising candidates for further development as antitubercular agents. While direct comparative data is limited, pyrazinoic acid esters also demonstrate significant antimycobacterial activity, suggesting that the ester derivatives of this compound warrant further investigation. Future research should focus on direct comparative studies of amide and ester derivatives to elucidate a more precise structure-activity relationship and to identify lead compounds with optimal efficacy and safety profiles.

References

In Vitro Anti-Cancer Potential of 5-Chloropyrazine-2-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 5-chloropyrazine-2-carboxylic acid are emerging as a promising class of compounds in the landscape of anti-cancer drug discovery. This guide provides a comparative analysis of their in vitro anti-cancer activity, supported by experimental data from recent studies. It aims to offer an objective overview for researchers and professionals in the field, detailing their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Anti-Cancer Activity

Recent research has highlighted the cytotoxic potential of various this compound derivatives against a range of human cancer cell lines. The anti-cancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

A study by Zitko et al. (2013) investigated the in vitro cytotoxicity of a series of 5-chloro-N-phenylpyrazine-2-carboxamides. While the primary focus of this study was on antimycobacterial activity, the researchers also evaluated the compounds against Chinese hamster ovary (CHO) and renal cell adenocarcinoma (RENCA) cell lines. Notably, 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid (compound 30 ) was identified as non-toxic in these models, suggesting a degree of selectivity.[1][2]

In a more targeted anti-cancer study, Rachala et al. (2023) synthesized and evaluated a series of 1,3,4-oxadiazole (B1194373) bearing pyrimidine-pyrazine derivatives. Although not direct derivatives of this compound, their structural similarity and pyrazine (B50134) core make them relevant for comparison. Several of these compounds exhibited potent cytotoxic activity against prostate (PC3 & DU-145), lung (A549), and breast (MCF-7) cancer cell lines, with some showing superior or comparable activity to the standard chemotherapeutic agent, etoposide.

Below is a summary of the IC50 values for the most active compounds from the study by Rachala et al. (2023), presented for comparative analysis.

CompoundPC3DU-145A549MCF-7
9a 0.09 ± 0.0090.05 ± 0.007 0.12 ± 0.010.08 ± 0.008
9b 0.15 ± 0.020.11 ± 0.010.21 ± 0.030.13 ± 0.01
9c 0.24 ± 0.030.19 ± 0.020.31 ± 0.040.22 ± 0.03
9g 0.45 ± 0.060.38 ± 0.050.52 ± 0.070.41 ± 0.05
9j 0.33 ± 0.040.27 ± 0.030.41 ± 0.050.30 ± 0.04
Etoposide 2.14 ± 0.551.97 ± 0.453.08 ± 0.1352.54 ± 0.85
IC50 values are presented in µM. Data extracted from Rachala et al. (2023).

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which pyrazine-2-carboxylic acid derivatives exert their anti-cancer effects appears to be the induction of apoptosis, or programmed cell death. Research on related pyrazinoic acid derivatives has shown that these compounds can trigger apoptosis in cancer cells and induce DNA cleavage.

One study on a pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), in chronic myeloid leukemia K562 cells, revealed that its anti-cancer activity is mediated through the intrinsic apoptosis pathway.[2][3] The compound was found to down-regulate the expression of the anti-apoptotic proteins Bcl-2 and Survivin, while simultaneously up-regulating the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl2 ratio is a critical event in the mitochondrial-mediated pathway of apoptosis.

apoptosis_pathway cluster_cell Cancer Cell Pyrazine_Derivative Pyrazine Derivative Bcl2_Survivin Bcl-2 & Survivin (Anti-apoptotic) Pyrazine_Derivative->Bcl2_Survivin Inhibits Bax Bax (Pro-apoptotic) Pyrazine_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2_Survivin->Mitochondrion Inhibits Bax->Mitochondrion Promotes Caspases Caspase Cascade Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes synthesis_workflow start 5-(pyrimidin-5-yl)pyrazine-2-carbohydrazide reaction Reaction at 80°C for 12h start->reaction reagents Substituted Benzoic Acids + POCl3 reagents->reaction product 1,3,4-Oxadiazole Pyrimidine- Pyrazine Derivatives (9a-j) reaction->product

References

Comparative Analysis of 5-Chloropyrazine-2-carboxylic Acid and Its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-Chloropyrazine-2-carboxylic acid and its analogs, primarily focusing on their activity as inhibitors of mycobacterial enzymes. The data presented is intended to inform structure-activity relationship (SAR) studies and guide the development of novel therapeutic agents. The primary target of these compounds is believed to be the Fatty Acid Synthase I (FAS-I) in Mycobacterium tuberculosis, a crucial enzyme for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound analogs. Table 1 presents the whole-cell activity as Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis H37Rv. Table 2 provides available in-vitro enzyme inhibition data against Mycobacterium tuberculosis Fatty Acid Synthase I (FAS-I).

Table 1: Comparative Antimycobacterial Activity (MIC) of 5-Chloropyrazine-2-carboxamide Analogs against M. tuberculosis H37Rv

Compound IDAnalog TypeSubstituent (R) on Phenyl RingMIC (µg/mL)MIC (µM)Cytotoxicity (IC50 in HepG2 cells, µM)Selectivity Index (SI = IC50/MIC)
1 5-Chloro-N-phenylpyrazine-2-carboxamideH1.56 - 3.135.7 - 11.5>100>8.7
2 5-Chloro-N-phenylpyrazine-2-carboxamide2-OH0.78 - 3.132.7 - 10.8302.8 - 11.1
3 5-Chloro-N-phenylpyrazine-2-carboxamide3-OH6.2521.732.11.5
4 5-Chloro-N-phenylpyrazine-2-carboxamide4-OH3.1310.868.66.4
5 5-Chloro-N-phenylpyrazine-2-carboxamide2,4-(OCH3)2>50>155--
6 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide5-Cl, 2-OH1.565.5417.5
7 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid4-COOH, 2-OH3.1310.7>500>46.7
8 5-Chloro-N-benzylpyrazine-2-carboxamideH12.5 - 2545.8 - 91.7--
9 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide4-CH312.543.3--
10 5-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide2-Cl2581.4--
5-Cl-PZA 5-Chloropyrazinamide-12.5 - 2578.8 - 157.6159410.1 - 20.2

Data compiled from multiple sources.[1][2][3][4] Note: MIC values can vary slightly between studies due to minor differences in experimental conditions.

Table 2: In-vitro Inhibition of Mycobacterium tuberculosis Fatty Acid Synthase I (FAS-I)

CompoundInhibition Constant (Ki)Assay Method
5-Chloropyrazinamide (5-Cl-PZA)55 - 59 µMSpectrophotometric (NADPH oxidation)
Pyrazinamide (PZA)2567 - 2627 µMSpectrophotometric (NADPH oxidation)

Data from Zimhony et al. (2007).[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is based on the EUCAST reference method for MIC determination for Mycobacterium tuberculosis complex.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Sterile 96-well U-bottom microtiter plates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Mycobacterium tuberculosis H37Rv culture.

  • Incubator at 37°C.

  • Inverted mirror for reading.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture of M. tuberculosis H37Rv and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C.

  • Reading Results: Read the plates when visible growth is observed in the drug-free control well (typically after 7-14 days). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

In-vitro Inhibition Assay for Mycobacterial Fatty Acid Synthase I (FAS-I)

This protocol is adapted from studies on the inhibition of purified M. tuberculosis FAS-I.[5]

Materials:

  • Purified recombinant M. tuberculosis FAS-I.

  • Assay buffer: 400 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.

  • Dithiothreitol (DTT).

  • Test compounds dissolved in a suitable solvent.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, DTT, acetyl-CoA, malonyl-CoA, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified FAS-I enzyme to the reaction mixture to a final concentration of 1-3 µg/mL.

  • Initiation of Reaction: Start the reaction by adding NADPH.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial velocity of the reaction. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (no inhibitor). IC50 values (the concentration of inhibitor that causes 50% inhibition) can be calculated from a dose-response curve. The inhibition constant (Ki) can be determined using Dixon plots.[5]

Mandatory Visualization

Mycobacterial Fatty Acid Biosynthesis Pathway and Inhibition

The following diagram illustrates the simplified pathway of fatty acid biosynthesis in Mycobacterium tuberculosis, highlighting the role of Fatty Acid Synthase I (FAS-I) and the point of inhibition by this compound analogs.

FAS_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) System cluster_FAS_II Fatty Acid Synthase II (FAS-II) System cluster_Mycolic_Acid_Synthesis Mycolic Acid Synthesis AcetylCoA Acetyl-CoA FAS_I FAS-I Enzyme Complex AcetylCoA->FAS_I MalonylCoA Malonyl-CoA MalonylCoA->FAS_I AcylCoA_short C16-C18 Acyl-CoA (Phospholipid Synthesis) FAS_I->AcylCoA_short AcylCoA_long C24-C26 Acyl-CoA FAS_I->AcylCoA_long FAS_II FAS-II Elongation AcylCoA_short->FAS_II Condensation Condensation AcylCoA_long->Condensation Meromycolic_Acids Meromycolic Acids FAS_II->Meromycolic_Acids Meromycolic_Acids->Condensation Mycolic_Acids Mycolic Acids Condensation->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation into Inhibitor 5-Chloropyrazine-2- carboxylic Acid Analogs Inhibitor->FAS_I Inhibition

Caption: Mycobacterial Fatty Acid Biosynthesis and Inhibition.

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

MIC_Workflow Start Start: Prepare M. tuberculosis Inoculum PreparePlates Prepare Serial Dilutions of Test Compounds in 96-well Plate Start->PreparePlates Inoculate Inoculate Plates with Bacterial Suspension PreparePlates->Inoculate Control Include Drug-Free Growth Control PreparePlates->Control Incubate Incubate at 37°C Inoculate->Incubate Read Read Plates for Bacterial Growth Incubate->Read DetermineMIC Determine MIC (Lowest concentration with no visible growth) Read->DetermineMIC End End DetermineMIC->End Control->Inoculate

Caption: Workflow for MIC Determination.

References

Comparative Analysis of Antibody Cross-Reactivity for 5-Chloropyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies raised against 5-Chloropyrazine-2-carboxylic acid and its derivatives. Due to the limited availability of direct cross-reactivity studies for this specific compound, this guide leverages data from antibodies developed against structurally similar small molecules, namely pyrazine-2-carboxylic acid and 3-methyl-quinoxaline-2-carboxylic acid, to provide a representative comparison and framework for analysis. The primary method discussed is the competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard technique for quantifying small molecules.

Data Presentation: Antibody Specificity and Cross-Reactivity

The specificity of an antibody is crucial for the development of accurate immunoassays. Cross-reactivity, the binding of an antibody to non-target molecules, can lead to false-positive results. The following tables summarize the binding characteristics of antibodies raised against small molecule carboxylic acids, illustrating typical cross-reactivity profiles. The cross-reactivity is calculated using the formula:

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100

where the IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Table 1: Representative Cross-Reactivity of a Monoclonal Antibody Against 3-Methyl-quinoxaline-2-carboxylic acid (MQCA)

This table is based on a study that developed a high-affinity monoclonal antibody for MQCA.[1] While specific percentages were not provided for all analogs, the study noted "ignorable cross-reactivity," which is represented here as <0.1%.

CompoundIC50 (µg/L)Cross-Reactivity (%)
3-Methyl-quinoxaline-2-carboxylic acid (MQCA) 0.2 100
Quinoxaline-2-carboxylic acid>1000<0.02
Other Structural AnalogsNot specified<0.1

Table 2: Example Cross-Reactivity Profile of a Polyclonal Antibody Against Doxycycline (B596269)

This table from a study on doxycycline provides a clear example of a detailed cross-reactivity analysis for a small molecule drug, which serves as a model for what would be required for this compound derivatives.[2]

CompoundIC50 (mg/L)Cross-Reactivity (%)
Doxycycline 8.74 100
Oxytetracycline81.6110.71
Tetracycline213.174.10
Chlortetracycline462.431.89
Minocycline>1600<0.1
Methacycline>1600<0.1
Demeclocycline>1600<0.1

Experimental Protocols

The generation of antibodies against small molecules like this compound and the subsequent characterization of their cross-reactivity involve several key experimental stages.

Hapten Synthesis and Immunogen Preparation

Small molecules, or haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.

  • Hapten Derivatization: this compound is chemically modified to introduce a spacer arm with a reactive functional group (e.g., a carboxyl or amino group). This spacer arm facilitates conjugation to the carrier protein and enhances the exposure of the hapten's unique structural features to the immune system.

  • Carrier Protein Conjugation: The derivatized hapten is covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for use in screening assays.[3][4] The carbodiimide (B86325) reaction is a common method for coupling carboxyl groups to primary amines on the protein.

  • Purification and Characterization: The resulting conjugate is purified to remove unreacted hapten and reagents. The hapten-to-protein conjugation ratio is determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Antibody Production and Screening

Polyclonal or monoclonal antibodies are generated by immunizing animals (typically rabbits or mice) with the hapten-carrier protein conjugate. Hybridoma technology is employed for the production of monoclonal antibodies.

Competitive ELISA for Cross-Reactivity Assessment

An indirect competitive ELISA (icELISA) is the most common format for determining the specificity and cross-reactivity of antibodies against small molecules.[3][5]

  • Plate Coating: A microtiter plate is coated with a conjugate of the hapten and a different carrier protein than that used for immunization (e.g., hapten-BSA if KLH was the immunizing carrier) to prevent cross-reactivity with antibodies against the carrier protein itself.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-reactive protein, such as non-fat dry milk or BSA.

  • Competitive Reaction: A fixed amount of the antibody is pre-incubated with either the standard (this compound) or the test compounds (structurally related derivatives) at various concentrations. This mixture is then added to the coated plate. The free analyte in the solution competes with the immobilized hapten-protein conjugate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species and isotype is added to the wells.

  • Substrate Addition: After another washing step, a chromogenic substrate (e.g., TMB) is added. The enzyme on the bound secondary antibody catalyzes a color change.

  • Signal Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the standard concentration. The IC50 values for the target analyte and each potential cross-reactant are determined from their respective inhibition curves.[6]

Mandatory Visualization

Hapten_Conjugation_Workflow cluster_hapten Hapten Preparation cluster_carrier Carrier Protein 5_CP_2_CA 5-Chloropyrazine- 2-carboxylic acid Derivatization Chemical Derivatization (add spacer arm) 5_CP_2_CA->Derivatization Activated_Hapten Activated Hapten Derivatization->Activated_Hapten Conjugation Conjugation Reaction (e.g., Carbodiimide) Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., KLH or BSA) Carrier_Protein->Conjugation Purification Purification (Dialysis / Chromatography) Conjugation->Purification Immunogen Hapten-Protein Conjugate (Immunogen/Coating Antigen) Purification->Immunogen

Caption: Workflow for hapten synthesis and conjugation to a carrier protein.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction Coating 1. Coat plate with Hapten-BSA conjugate Blocking 2. Block with non-reactive protein Coating->Blocking AddToPlate 4. Add mixture to plate (Competition Occurs) Antibody Primary Antibody Incubation 3. Pre-incubate Antibody with Sample/Standard Antibody->Incubation Sample Sample/Standard (Free Analyte) Sample->Incubation Incubation->AddToPlate Washing1 5. Wash plate AddToPlate->Washing1 SecondaryAb 6. Add Enzyme-conjugated Secondary Antibody Washing1->SecondaryAb Washing2 7. Wash plate SecondaryAb->Washing2 Substrate 8. Add Substrate Washing2->Substrate Detection 9. Measure Signal (Colorimetric) Substrate->Detection

Caption: Workflow of an indirect competitive ELISA for cross-reactivity testing.

References

Comparative Efficacy of 5-Chloropyrazine-2-carboxylic Acid Derivatives as Herbicidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the herbicidal efficacy of 5-Chloropyrazine-2-carboxylic acid derivatives, presenting supporting experimental data and methodologies for researchers, scientists, and professionals in drug and agrochemical development. The focus is on their mechanism of action, primarily through the inhibition of photosynthesis, benchmarked against other compounds.

Introduction

This compound and its derivatives are heterocyclic compounds recognized for their versatile roles in pharmaceutical and agrochemical research.[1] Their chemical structure, featuring a reactive chlorine substituent on the pyrazine (B50134) ring, makes them essential building blocks for synthesizing various bioactive molecules.[1] In the agrochemical sector, these derivatives have been formulated into effective herbicides and fungicides, contributing to improved crop yields.[1][2] The herbicidal activity of this class of compounds is predominantly linked to their ability to inhibit photosynthesis in target weed species.[3][4]

Mechanism of Action: Inhibition of Photosynthesis

The primary herbicidal mechanism for many pyrazinecarboxylic acid derivatives is the inhibition of photosynthetic electron transport.[5][6] Specifically, these compounds act as inhibitors of the oxygen evolution rate in chloroplasts, a key process within Photosystem II (PSII) during the light-dependent reactions of photosynthesis.[3][4] By disrupting the electron flow, these herbicides effectively halt the plant's ability to produce energy (ATP) and reducing power (NADPH), leading to rapid cell death and desiccation. This mode of action is a common target for many classes of herbicides, including triazines and ureas.[5][6]

Comparative Herbicidal Efficacy

The herbicidal potential of various this compound derivatives has been quantified by measuring their concentration required to inhibit 50% of the oxygen evolution rate (IC50) in isolated spinach chloroplasts. Lower IC50 values indicate higher inhibitory potency.

CompoundIC50 (µmol·L⁻¹)Reference
Pyrazinecarboxamide Derivatives
6-chloro-N-(3,5-bis-trifluoromethylphenyl)pyrazine-2-carboxamide26.0[3]
5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide41.9[3]
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide44.0[4][7]
5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide49.5[3]
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide51.0[4][7]
2-(5-methyl-pyrazine-2-carboxamido)benzoic acid85.0[3]
Standard Herbicide (for comparison)
3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU)1.9[8]

Table 1: Photosynthesis-inhibiting activity of selected pyrazinecarboxylic acid derivatives compared to the standard herbicide DCMU. Data is presented as IC50 values for the inhibition of oxygen evolution rate in spinach chloroplasts.

Alternative Herbicide Classes

The landscape of commercial herbicides is diverse, with numerous chemical classes targeting various physiological processes in plants.[5][6] Carboxylic acid-related herbicides, a broad category that includes pyrazine derivatives, have been instrumental in weed management for decades.[9]

  • Auxin Mimics: This major class includes phenoxycarboxylic acids (e.g., 2,4-D), benzoic acids (e.g., Dicamba), and pyridinecarboxylic acids (e.g., Picloram, Clopyralid).[10] These herbicides disrupt plant growth by mimicking the plant hormone auxin, leading to uncontrolled and unsustainable growth.[11] Newer arylpicolinates like halauxifen-methyl (B1255740) and florpyrauxifen (B1531466) also fall into this category.[10][12]

  • Protoporphyrinogen-IX Oxidase (PPO) Inhibitors: N-substituted phenyl heterocyclic carboxamides are an important class of PPO inhibitors.[5][6] These herbicides block the synthesis of chlorophyll, leading to the accumulation of toxic intermediates that cause rapid cell membrane disruption.[13]

  • Other Photosynthesis Inhibitors: Besides pyrazine derivatives, other prominent classes like triazines, ureas, and benzonitriles also target photosynthesis.[5][6]

While this compound derivatives show promise, their efficacy, as indicated by the IC50 values, can be compared to highly potent standards like DCMU.[8] The development of novel derivatives focuses on improving this potency and expanding the spectrum of controlled weeds.

Experimental Protocols

Synthesis of N-Phenylpyrazine-2-carboxamides

A general procedure for the synthesis of the evaluated pyrazinecarboxamide derivatives involves the following steps:[7]

  • Acyl Chloride Formation: A mixture of the corresponding pyrazine-2-carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid) (50.0 mmol) and thionyl chloride (5.5 mL, 75.0 mmol) in dry toluene (B28343) (20 mL) is refluxed for approximately 1 hour.

  • Solvent Removal: Excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.

  • Amidation: The crude acyl chloride is dissolved in dry acetone (B3395972) (50 mL) and added dropwise to a stirred solution of the appropriately substituted aniline (B41778) (50.0 mmol) in 50 mL of dry pyridine (B92270) at room temperature.

  • Work-up: The reaction mixture is stirred, then poured into cold water. The resulting crude product is filtered, washed with water, and purified by crystallization.

Photosynthesis Inhibition Assay (Hill Reaction)

The herbicidal activity of the compounds is determined by their ability to inhibit the oxygen evolution rate (OER) of isolated chloroplasts, a method known as the Hill reaction.

  • Chloroplast Isolation: Spinach chloroplasts are isolated from fresh spinach leaves using a standard protocol involving homogenization in a buffered sucrose (B13894) solution and differential centrifugation.

  • Reaction Mixture: The assay is performed in a thermostated vessel with an oxygen electrode. The reaction medium contains a phosphate (B84403) buffer, NaCl, MgCl₂, and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as an artificial electron acceptor.

  • Measurement: A suspension of chloroplasts is added to the reaction medium. The test compound, dissolved in a suitable solvent (e.g., DMSO), is then added. The mixture is illuminated with a high-intensity light source, and the rate of oxygen evolution is measured polarographically.

  • Data Analysis: The inhibition of the oxygen evolution rate is calculated as a percentage relative to a control sample without the test compound. The IC50 value is determined from the dose-response curve.[4]

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow for herbicide synthesis and evaluation, and the targeted photosynthetic pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Analysis cluster_assay Efficacy Testing start Pyrazine-2-carboxylic Acid + Thionyl Chloride acyl_chloride Acyl Chloride Formation (Reflux in Toluene) start->acyl_chloride evaporation Solvent Evaporation acyl_chloride->evaporation amidation Amidation with Substituted Aniline evaporation->amidation product Crude Pyrazinecarboxamide amidation->product purify Crystallization product->purify analyze Structural Analysis (NMR, EA) purify->analyze assay Photosynthesis Inhibition Assay analyze->assay ic50 IC50 Determination assay->ic50

Caption: Experimental workflow for synthesis and herbicidal evaluation.

photosynthesis_inhibition cluster_photosynthesis Photosynthetic Electron Transport Chain (in Thylakoid Membrane) PSII Photosystem II (PSII) P680 PQ Plastoquinone (PQ) PSII->PQ e⁻ O2 O₂ + 4H⁺ PSII->O2 Cytb6f Cytochrome b6f PQ->Cytb6f e⁻ PC Plastocyanin (PC) Cytb6f->PC e⁻ PSI Photosystem I (PSI) P700 PC->PSI e⁻ Fd Ferredoxin (Fd) PSI->Fd e⁻ NADP_reductase NADP+ Reductase Fd->NADP_reductase e⁻ NADPH NADPH NADP_reductase->NADPH H2O 2H₂O H2O->PSII Light1 Light Light1->PSII Light2 Light Light2->PSI NADP NADP⁺ + H⁺ NADP->NADP_reductase Herbicide Pyrazinecarboxamide Herbicides Herbicide->PQ Inhibits e⁻ transfer from QA to QB

Caption: Site of action for pyrazine herbicides in photosynthesis.

References

A Head-to-Head Comparison of Synthetic Routes to 5-Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Chloropyrazine-2-carboxylic acid is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its structural motif is a key component in numerous biologically active compounds, making the efficient and scalable synthesis of this intermediate a topic of significant interest for organic chemists and process developers. This guide provides a detailed head-to-head comparison of the most prevalent synthetic routes to this compound, with a focus on experimental data to inform decisions on route selection for research and development.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly approached from two main starting points: the hydrolysis of its corresponding ester, methyl 5-chloropyrazine-2-carboxylate, or potentially through the oxidation of a methyl precursor or a Sandmeyer-type reaction from an amino derivative. While the latter routes are chemically feasible, the hydrolysis of the methyl ester is the most widely documented and highest-yielding method reported in the literature. This comparison will focus on the variations of this hydrolysis, providing a clear overview of their respective performances.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for three distinct methods of hydrolyzing methyl 5-chloropyrazine-2-carboxylate to the target acid.

ParameterRoute 1A: K₂CO₃ in MeOH/H₂ORoute 1B: K₂CO₃ in THF/H₂ORoute 1C: LiOH in H₂O
Starting Material Methyl 5-chloropyrazine-2-carboxylateMethyl 5-chloropyrazine-2-carboxylateMethyl 5-chloropyrazine-2-carboxylate
Key Reagents Potassium CarbonatePotassium CarbonateLithium Hydroxide
Solvent System Methanol / WaterTetrahydrofuran / WaterWater
Reaction Temperature Room Temperature25 °CNot explicitly stated, likely ambient to slightly elevated
Reaction Time 2 hours42 hours1.5 hours (for addition)
Reported Yield 72.6%96%High (not quantified in the source)
Product Purity SolidOff-white solidHigh, requires acidification and filtration
Scalability Demonstrated on a gram scaleDemonstrated on a 30g scaleDemonstrated on a 1 mole scale
Environmental Impact Use of organic solvent (methanol)Use of organic solvent (THF)"Green" approach with no organic solvent during reaction

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the compared synthetic routes.

Route 1: Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate

cluster_route1 Route 1: Hydrolysis cluster_conditions Hydrolysis Conditions start Methyl 5-chloropyrazine-2-carboxylate A 1A: K₂CO₃, MeOH/H₂O, RT, 2h start->A B 1B: K₂CO₃, THF/H₂O, 25°C, 42h start->B C 1C: LiOH, H₂O start->C product This compound A->product B->product C->product

References

Safety Operating Guide

Safe Disposal of 5-Chloropyrazine-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Chloropyrazine-2-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, based on information from safety data sheets (SDS).

1. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] It is harmful if swallowed and poses a threat to aquatic life.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other suitable material
Eye/Face Protection Safety glasses with side-shields or goggles
Face shieldIf there is a risk of splashing
Skin and Body Protection Laboratory coat
Closed-toe shoes
Respiratory Protection Dust mask or respiratorWhen handling powder or generating dust

Always work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[1]

2. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

2.1. Dry Spills

For spills of solid this compound:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning, don the recommended PPE.

  • Clean-up Procedure: Use dry clean-up methods to avoid generating dust.[1] Carefully sweep or shovel the material into a designated, labeled waste container.[4] An explosion-proof vacuum cleaner may also be used.[1]

  • Final Cleaning: After removing the bulk of the material, decontaminate the area with a wet cloth or sponge and a suitable cleaning agent.

  • Waste Disposal: The collected material and any contaminated cleaning supplies must be disposed of as hazardous waste.

2.2. Wet Spills

If this compound is spilled in a solution:

  • Contain the Spill: Use absorbent materials, such as spill pads or sand, to contain the liquid.

  • Wear Appropriate PPE: Ensure you are wearing the necessary protective equipment.

  • Absorb and Collect: Absorb the spilled solution and place the contaminated materials into a labeled waste container.

  • Decontaminate the Area: Wash the spill area thoroughly with water.[1]

  • Prevent Environmental Contamination: Prevent runoff from entering drains or waterways.[1] If contamination of drains occurs, notify the appropriate emergency services.[1]

3. Disposal Procedures

The disposal of this compound and its containers must be handled as hazardous waste.

  • Waste Collection: Collect all waste material, including spilled substance, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the contents and the container at an authorized hazardous or special waste collection point, strictly following all local, regional, and national regulations.[1][4]

  • Professional Disposal Service: It is recommended to entrust the disposal to a licensed waste disposal company.

Never dispose of this compound down the drain or in general waste.

4. First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[2] Seek immediate medical attention.[3]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G start Disposal of this compound is_spill Is it a spill? start->is_spill spill_type Dry or Wet Spill? is_spill->spill_type Yes routine_waste Routine Laboratory Waste is_spill->routine_waste No dry_spill Dry Spill Procedure: - Wear PPE - Use dry clean-up methods - Avoid generating dust - Collect in labeled container spill_type->dry_spill Dry wet_spill Wet Spill Procedure: - Wear PPE - Absorb with inert material - Collect in labeled container - Wash area, prevent drain runoff spill_type->wet_spill Wet waste_collection Collect all waste (spilled material, contaminated PPE, etc.) in a sealed, labeled hazardous waste container. dry_spill->waste_collection wet_spill->waste_collection disposal Dispose of container at an authorized hazardous waste facility according to local regulations. waste_collection->disposal end Disposal Complete disposal->end routine_waste->waste_collection

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-Chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Chloropyrazine-2-carboxylic acid, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these procedures is vital for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesMaterial: Nitrile rubber, polychloroprene, butyl rubber, or fluorocaoutchouc are recommended.[1] Thickness: For general applications, a thickness greater than 0.35 mm is advised.[1] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes for similar chemicals) is recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is suitable.[1] Practice: Always inspect gloves for degradation before use. Wash hands thoroughly after removing gloves.[1] Double gloving can provide additional protection.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Face shieldRecommended when there is a risk of splashing or dust generation.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse a respirator if engineering controls (e.g., fume hood) are not sufficient to control dust or aerosol exposure, or if irritation is experienced.[2] A particulate filter conforming to EN 143 is a suitable option.
Protective Clothing Laboratory coatA standard lab coat should be worn to protect against skin contact.
Additional protective clothingFor larger quantities or situations with a higher risk of exposure, consider wearing overalls or a PVC apron.[1]

Operational Plan: Step-by-Step Handling and Disposal

This section outlines the procedural steps for the safe handling and disposal of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, confirm that all necessary PPE is available and in good condition.

  • Keep the container of this compound tightly closed when not in use.[1][2]

2. Handling the Chemical:

  • Avoid breathing dust or fumes.[1][2]

  • Prevent contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling.[1][2]

  • Contaminated work clothing should be laundered separately before reuse.[1][2]

3. Spill Response:

  • In case of a spill, immediately alert personnel in the area.

  • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[1]

  • For wet spills, absorb the material with an inert substance and place it in a sealed, labeled container for disposal.[1]

  • Wash the spill area with large amounts of water, preventing runoff into drains if possible.[1]

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[1][2]

  • Consult your institution's environmental health and safety department for specific disposal procedures.

  • Do not dispose of the chemical down the drain.

  • Residue may be buried in an authorized landfill.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][2][4] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[2]
Ingestion Rinse the mouth with water.[4] Give a glass of water to drink.[1] Do not induce vomiting. Seek medical attention if symptoms occur.[2]

Workflow and Emergency Logic Diagram

The following diagram illustrates the logical flow for safely handling this compound and the appropriate response in case of an emergency.

G Workflow for Handling this compound start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) start->ppe handling Handle Chemical in Well-Ventilated Area / Fume Hood ppe->handling storage Store Properly in Tightly Sealed Container handling->storage spill Spill Occurs handling->spill No exposure Exposure Occurs handling->exposure No disposal Dispose of Waste According to Regulations storage->disposal end End of Procedure disposal->end spill_response Initiate Spill Response Protocol spill->spill_response Yes first_aid Administer First Aid exposure->first_aid Yes spill_response->handling medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Safe handling workflow and emergency response logic.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.